3-(2-Aminopropan-2-yl)benzonitrile hydrochloride
Description
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Properties
IUPAC Name |
3-(2-aminopropan-2-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-10(2,12)9-5-3-4-8(6-9)7-11;/h3-6H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKASVMDOASEUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-24-1 | |
| Record name | 3-(2-aminopropan-2-yl)benzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure analysis of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride
Technical Monograph & Characterization Guide
Executive Summary
This technical guide details the structural characterization, synthesis logic, and quality control parameters for 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride .[1] Often utilized as a "privileged fragment" in fragment-based drug discovery (FBDD), this molecule features a gem-dimethyl group adjacent to the amine.[1] This structural motif is critical in medicinal chemistry for the "Thorpe-Ingold effect" (gem-dimethyl effect), which restricts conformational freedom and blocks metabolic deamination at the
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3-(2-amino-2-propanyl)benzonitrile hydrochloride |
| Common Name | |
| Molecular Formula | |
| Formula Weight | 196.68 g/mol (Salt); 160.22 g/mol (Free Base) |
| Key Functional Groups | Nitrile (Ar-CN), Primary Amine ( |
| Physical State | White to off-white crystalline solid |
| Solubility | High in Water, MeOH, DMSO; Low in DCM, Hexanes |
Synthesis & Production Logic
To understand the impurity profile during analysis, one must understand the genesis of the molecule.[1] The most robust industrial route typically employs a Grignard addition followed by a Ritter Reaction .[1]
Mechanistic Pathway[1]
-
Nucleophilic Addition: 3-Cyanophenylmagnesium bromide (or lithiate) reacts with acetone, or conversely, methylmagnesium bromide reacts with 3-acetylbenzonitrile to form the tertiary alcohol 3-(2-hydroxypropan-2-yl)benzonitrile .[1]
-
Ritter Reaction: The tertiary alcohol is treated with acetonitrile and strong acid (
), generating a stable carbocation stabilized by the gem-dimethyl effect.[1] This is trapped by acetonitrile to form the acetamide.[1] -
Hydrolysis: Acidic hydrolysis removes the acetyl group, yielding the free amine.[1]
-
Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane precipitates the hydrochloride salt.[1]
Workflow Diagram
Caption: Figure 1.[2] Synthetic pathway highlighting critical control points where elimination (alkene) or hydrolysis (amide) impurities may arise.
Structural Characterization (The Core)
This section details the expected spectral data. Note that the hydrochloride salt will show distinct shifts compared to the free base, particularly in the protons adjacent to the nitrogen.[1]
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Amine ( | 8.5 – 9.0 | Broad Singlet | 3H | Ammonium protons (exchangeable with |
| Aromatic (Ar-H) | 7.9 – 8.1 | Singlet (approx) | 1H | H2 position (sandwiched between substituents). Most deshielded due to anisotropy of -CN.[1] |
| Aromatic (Ar-H) | 7.8 – 7.9 | Doublet | 1H | H4/H6 position (ortho to -CN). |
| Aromatic (Ar-H) | 7.6 – 7.7 | Triplet (app) | 1H | H5 position (meta to both). |
| Gem-Dimethyl | 1.6 – 1.7 | Singlet | 6H | Diagnostic Peak. The high symmetry of the |
Critical Analysis Point: If the singlet at 1.6 ppm splits or shows satellite peaks, check for:
-
Rotational barriers: Unlikely here, but possible in bulky precursors.[1]
-
Chiral impurities: Not applicable (achiral molecule), but if the precursor was chiral, diastereomers would appear.[1]
-
Elimination Product: Look for olefinic protons at 5.0–6.0 ppm (indicates dehydration of the alcohol intermediate).[1]
Infrared Spectroscopy (FT-IR)
The salt form modifies the amine region significantly.[1]
-
Nitrile Stretch (
): Sharp, distinct band at 2230 5 cm .[1] This confirms the integrity of the cyano group (it has not hydrolyzed to an amide/acid).[1] -
Ammonium Stretch (
): Broad, strong absorption between 2800 – 3200 cm .[1] Often overlaps with C-H stretches.[1] -
Aromatic Overtones: Weak bands 1600 – 1450 cm
(C=C ring stretch).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion (
): m/z 161.1 (Calculated for ). -
Fragmentation Pattern:
Analytical Logic & Quality Control
To ensure the material is suitable for drug development, a self-validating analytical workflow is required.[1]
Purity Determination (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
).[1] -
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV at 210 nm (Amine/backbone) and 254 nm (Aromatic).[1]
Counter-ion Stoichiometry
Because this is a hydrochloride salt, verifying the 1:1 stoichiometry is vital to ensure it isn't a hemi-salt or containing excess free acid.[1]
-
Method: Argentometric Titration (
) with potentiometric endpoint detection.[1] -
Target: Chloride content
18.0% w/w.
Analytical Decision Tree
Caption: Figure 2. Step-by-step analytical logic gate for validating structural integrity and salt stoichiometry.
Handling and Stability
-
Hygroscopicity: Hydrochloride salts of primary amines are often hygroscopic.[1]
-
Protocol: Store in a desiccator at -20°C.
-
Validation: If the solid becomes deliquescent (turns into oil/paste), recrystallize from Isopropanol/Ether.[1]
-
-
Stability: The gem-dimethyl group protects the amine from oxidative deamination (alpha-hydrogen abstraction), making it chemically more stable than its non-methylated analog (benzylamine). However, the nitrile group is susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Ritter Reaction mechanisms and Nitrile hydrolysis).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 66607804, this compound. Retrieved from [Link]
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Reference for the gem-dimethyl effect in drug design). [Link]
Sources
Physicochemical Profiling & Synthetic Utility of 3-(2-Aminopropan-2-yl)benzonitrile HCl
Executive Summary: The Gem-Dimethyl Advantage
In the landscape of modern medicinal chemistry, 3-(2-Aminopropan-2-yl)benzonitrile HCl (CAS: 1909337-24-1) represents a high-value scaffold. It combines two critical structural motifs: a meta-substituted benzonitrile (a bioisostere for carbonyls and a metabolic handle) and a gem-dimethyl substituted primary amine .
This specific arrangement offers the "Thorpe-Ingold" or gem-dimethyl effect, which restricts conformational freedom, often enhancing binding affinity to target proteins (e.g., Monoamine transporters, GPCRs). Furthermore, the substitution of alpha-protons with methyl groups blocks a major metabolic clearance pathway (alpha-hydroxylation/deamination), significantly extending the half-life of derived clinical candidates.
This guide provides a comprehensive technical analysis of this compound, covering its physicochemical properties, synthetic pathways, and analytical characterization.
Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride |
| Synonyms | 3-(1-Amino-1-methylethyl)benzonitrile HCl; |
| CAS Number | 1909337-24-1 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 196.68 g/mol (Salt); 160.22 g/mol (Free Base) |
| SMILES | CC(C)(N)C1=CC=CC(C#N)=C1.Cl |
| Appearance | White to off-white crystalline solid |
| Stoichiometry | 1:1 (Amine : HCl) |
Physicochemical Profile
Understanding the solution-state and solid-state behavior of this salt is critical for formulation and assay development.
Acid-Base Chemistry (pKa)
The basicity of the amine is modulated by the electron-withdrawing nature of the meta-cyano group and the steric bulk of the gem-dimethyl group.
-
Estimated pKa: 9.0 – 9.4
-
Mechanistic Insight: A typical
-dimethylbenzylamine (cumylamine) has a pKa 10.2. The meta-cyano group exerts an inductive electron-withdrawing effect (-I), reducing electron density on the nitrogen lone pair, thereby lowering the pKa by approximately 0.8–1.0 log units. -
Implication: At physiological pH (7.4), the molecule will exist predominantly (>98%) in its cationic, protonated form, ensuring high water solubility and electrostatic interaction potential with receptor binding pockets (e.g., Aspartate residues).
-
Lipophilicity (LogP/LogD)
-
Predicted LogP (Free Base): 1.8 – 2.1
-
LogD (pH 7.4): -0.5 – 0.0
-
Analysis: While the core benzene and gem-dimethyl groups are lipophilic, the ionization of the amine at neutral pH drastically reduces the distribution coefficient (LogD). This suggests the compound will have excellent aqueous solubility but may require active transport or specific formulation strategies for high membrane permeability in passive diffusion assays.
-
Solubility & Stability[4]
-
Water Solubility: High (>50 mg/mL). The HCl salt lattice is disrupted easily by water due to the high solvation energy of the chloride ion and the protonated amine.
-
Hygroscopicity: Moderate. Like many amine hydrochlorides, the salt can adsorb atmospheric moisture. Storage under desiccant is mandatory to prevent deliquescence.
-
Thermal Stability: High melting point (typically >200°C with decomposition). The gem-dimethyl group prevents Hofmann elimination, a common degradation pathway for alkyl amines, enhancing thermal robustness.
Synthetic Methodology
The synthesis of 3-(2-Aminopropan-2-yl)benzonitrile requires careful orchestration to preserve the nitrile group while installing the hindered amine. The Ritter Reaction is the industry standard for this transformation.
Recommended Synthetic Route (The "Knochel-Ritter" Sequence)
This protocol avoids the use of toxic cyanides in the final step and preserves the sensitive nitrile moiety on the ring.
Step 1: Selective Nucleophilic Addition
-
Reagents: 3-Bromobenzonitrile, i-PrMgCl·LiCl (Turbo Grignard), Acetone.
-
Mechanism: Halogen-magnesium exchange at -78°C creates the aryl Grignard species. The low temperature prevents the Grignard from attacking the cyano group (which usually forms a ketone). Quenching with acetone yields the tertiary alcohol.
Step 2: Ritter Reaction (Amine Installation)
-
Reagents: Tertiary Alcohol (from Step 1), Acetonitrile, Sulfuric Acid, followed by HCl hydrolysis.
-
Mechanism: The tertiary alcohol forms a stable tertiary carbocation in strong acid. Acetonitrile acts as a nucleophile to form a nitrilium ion, which is hydrolyzed to the acetamide and subsequently to the free amine.
Synthetic Workflow Diagram
Caption: Figure 1. Selective synthesis via Turbo-Grignard exchange and Ritter amination to preserve the nitrile functionality.
Analytical Characterization Protocols
To validate the identity and purity of the synthesized HCl salt, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, DMSO-d6):
-
8.6-8.9 ppm (br s, 3H): Ammonium protons (
). Broadening indicates exchangeable protons. - 7.8-8.0 ppm (m, 2H): Aromatic protons ortho/para to CN (deshielded).
- 7.6-7.7 ppm (t, 1H): Aromatic proton meta to CN.
- 1.65 ppm (s, 6H): Key Diagnostic Signal. The gem-dimethyl group appears as a sharp singlet integrating to 6 protons. This confirms the quaternary carbon center.
-
8.6-8.9 ppm (br s, 3H): Ammonium protons (
Infrared Spectroscopy (FT-IR)
-
2230 cm⁻¹: Sharp, distinct band characteristic of the C≡N nitrile stretch .
-
2800–3000 cm⁻¹: Broad ammonium N-H stretching bands overlapping with C-H stretches.
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization, Positive Mode).
-
Expected m/z: 161.1
. -
Fragmentation: Loss of
(17 Da) to give m/z 144 is a common fragmentation pathway for this class of amines.
Handling, Safety & Stability
Self-Validating Safety Protocol:
-
Cyanide Hazard Awareness: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release toxic HCN gas. Always handle in a well-ventilated fume hood.
-
Hygroscopicity Check: Upon receipt, perform a visual inspection. If the solid appears "clumpy" or sticky, it has absorbed moisture. Recrystallization from Isopropanol/Ether is recommended to restore the free-flowing crystalline habit.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture uptake.
References
-
Sigma-Aldrich. this compound Product Specification (CAS 1909337-24-1).[1] Retrieved from
-
PubChem. Compound Summary for CID 66607804: this compound. National Library of Medicine. Retrieved from
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. (Context on gem-dimethyl utility). Retrieved from
- Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Reference for Turbo Grignard protocol).
Sources
Solubility profile of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride in organic solvents
Topic: Solubility Profile of 3-(2-Aminopropan-2-yl)benzonitrile Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for characterizing the solubility profile of This compound . As a critical intermediate in the synthesis of monoamine transporter modulators and other bioactive phenethylamine-like scaffolds, understanding its solubility landscape is paramount for optimizing reaction yield, purification (recrystallization), and formulation.
Given the specific nature of this intermediate, this guide synthesizes predictive physicochemical trends derived from structural activity relationships (SAR) with a validated experimental protocol for generating precise quantitative data.
Physicochemical Characterization
Before establishing a solubility profile, one must understand the structural determinants governing the solvation of the molecule.
-
Chemical Structure: A benzene ring meta-substituted with a cyano group (-CN) and a 2-aminopropan-2-yl group (a gem-dimethyl amine moiety), stabilized as the hydrochloride salt.
-
Molecular Formula:
-
Key Solvation Drivers:
-
Ionic Character: The ammonium chloride moiety (
) dominates the interaction landscape, necessitating high-dielectric solvents for dissociation. -
Lipophilicity: The gem-dimethyl group and the aromatic ring provide a hydrophobic scaffold, potentially limiting solubility in pure water compared to simple benzylamine salts, while enhancing compatibility with lower alcohols.
-
Crystal Lattice Energy: As a hydrochloride salt, the lattice energy is significant. Dissolution requires a solvent capable of overcoming these lattice forces through efficient solvation of the cation and anion.
-
Predicted Solubility Landscape
Based on the principles of "like dissolves like" and standard behavior of aryl-alkyl amine hydrochlorides (e.g., phentermine HCl, amphetamine HCl derivatives), the following solubility profile is projected. This serves as a baseline for experimental verification.
Table 1: Predicted Solubility Profile (Qualitative)
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Protic Polar | Water, Methanol | High (>100 mg/mL) | Strong dipole-dipole interactions and H-bonding capability stabilize the dissociated ions. |
| Protic Polar (Bulky) | Ethanol, Isopropanol | Moderate to High | Alkyl chain length reduces dielectric constant; solubility decreases as chain length increases. Ideal for recrystallization. |
| Aprotic Polar | DMSO, DMF | High | High dielectric constants facilitate salt dissociation; DMSO is an excellent solvent for NMR characterization. |
| Aprotic Polar (Ketones) | Acetone, MEK | Low (<10 mg/mL) | Poor solvation of chloride anions; often used as anti-solvents to precipitate amine salts. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Limited solubility; often requires "ion-pairing" or slight polarity to dissolve significant amounts. |
| Non-Polar | Diethyl Ether, Hexane, Toluene | Insoluble (<0.1 mg/mL) | Lack of dipole moment prevents overcoming the crystal lattice energy of the salt. Used as wash solvents. |
Experimental Protocol: Determination of Saturation Solubility
To generate definitive quantitative data for regulatory or process scaling purposes, the following Equilibrium Solubility Protocol must be executed. This methodology ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.
Reagents and Equipment[3]
-
Analyte: this compound (>98% purity).[1]
-
Solvents: HPLC Grade (Water, MeOH, EtOH, IPA, Acetone, DCM, Toluene).
-
Equipment: Thermomixer or shaking water bath, HPLC (UV detection) or Gravimetric balance, 0.45 µm PTFE syringe filters.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Weigh approximately 50 mg of the compound into a 2 mL HPLC vial or glass centrifuge tube.
-
Add 500 µL of the target solvent.
-
Visual Check: If the solid dissolves instantly, add more solid until a visible suspension (excess solid) remains. This ensures saturation.
Phase 2: Equilibration
-
Agitate the suspension at the target temperature (typically 25°C ± 0.5°C) for 24 hours .
-
Expert Insight: While 24 hours is standard, checking at 48 hours confirms no slow crystallization or polymorphic transitions occurred.
-
-
Protect light-sensitive compounds (though benzonitriles are generally stable) by wrapping vials in foil.
Phase 3: Separation and Sampling
-
Centrifuge the samples at 10,000 rpm for 5 minutes or allow to settle.
-
Filter the supernatant using a 0.45 µm PTFE filter (compatible with most organics) or PVDF (for aqueous) into a clean vial.
-
Critical Control Point: Pre-saturate the filter with a small volume of the supernatant to prevent adsorption loss of the drug on the filter membrane.
-
Phase 4: Quantification (HPLC Method Preferred)
-
Dilute the filtrate with the mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear calibration range.
-
Inject onto an HPLC (C18 Column, UV @ 220-254 nm).
-
Calculate concentration (
) using a pre-established calibration curve.
Phase 5: Gravimetric Alternative (If HPLC unavailable)
-
Pipette a known volume (
) of the clear filtrate into a pre-weighed aluminum weighing boat ( ). -
Evaporate the solvent under vacuum or nitrogen stream.
-
Dry the residue to constant weight (
). -
Calculate Solubility:
.
Workflow Visualization
The following diagram illustrates the critical path for solubility determination, ensuring data integrity.
Figure 1: Standard Operating Procedure (SOP) workflow for determination of thermodynamic solubility.
Application: Recrystallization Strategy
The primary utility of the solubility profile for this compound is the development of a purification process. The goal is to identify a solvent system with a steep solubility-temperature gradient.
Solvent Selection Logic
-
Ideal Solvent: High solubility at boiling point, low solubility at ambient/freezing temperature.
-
Recommended System: Isopropanol (IPA) or Ethanol/Ethyl Acetate mixtures.
-
Rationale: Amine hydrochlorides are often too soluble in Methanol/Water (poor recovery) and insoluble in Ethyl Acetate. IPA often hits the "Goldilocks" zone.
-
Anti-Solvent Crystallization
If a single solvent fails, an anti-solvent method is recommended:
-
Dissolve crude 3-(2-Aminopropan-2-yl)benzonitrile HCl in a minimum volume of Methanol (warm).
-
Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.
-
Cool to 0°C to maximize yield.
Figure 2: Decision tree for selecting the optimal recrystallization solvent system.
References
-
PubChem. (n.d.). This compound (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
- Bhattachar, S. N., Desuri, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. (Standard protocol reference for solubility profiling).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on amine salt properties).[4][5][6]
Sources
- 1. 1314713-41-1|2-(2-Aminopropan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C10H12N2) [pubchemlite.lcsb.uni.lu]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Role of 3-(2-Aminopropan-2-yl)benzonitrile HCl as a pharmacophore in drug discovery
[1]
Executive Summary
In modern medicinal chemistry, 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride (often referred to as a meta-cyanocumylamine derivative) represents a "privileged structure" used to overcome specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.
While simple benzylamines are common in high-throughput screening hits, they frequently suffer from rapid metabolic clearance via benzylic oxidation and high conformational entropy. This specific molecule serves as a high-value building block because it simultaneously addresses three critical design challenges:
-
Metabolic Stability: The gem-dimethyl group blocks the benzylic position from Cytochrome P450-mediated oxidation.
-
Conformational Locking: The Thorpe-Ingold effect restricts the amine into a bioactive conformation, improving binding affinity.
-
Synthetic Versatility: The nitrile group acts as a robust bioisostere for carbonyls or a precursor for amidines and tetrazoles.
Mechanistic Pharmacochemistry[1]
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The defining feature of this pharmacophore is the quaternary carbon linking the benzene ring and the amine. Unlike a flexible benzylamine, the two methyl groups create steric bulk that restricts rotation around the
-
Entropic Advantage: By restricting the number of rotatable bonds, the molecule is pre-organized into a conformation closer to the bound state. This reduces the entropic penalty (
) upon binding to the target protein, theoretically improving the free energy of binding ( ). -
Structural Impact: The bond angle is compressed (approx.
vs. wider angles in unsubstituted chains), forcing the amine and the aromatic ring into specific spatial vectors often required by GPCRs and kinase hinge regions.
Metabolic Blockade
Benzylic carbons are notorious "soft spots" in drug discovery. CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily hydroxylate benzylic carbons, leading to deamination and rapid clearance.
-
Mechanism: The gem-dimethyl substitution removes the abstractable benzylic hydrogens. This forces the metabolic machinery to attack less reactive sites (e.g., the aromatic ring), significantly extending the in vivo half-life (
).
The Nitrile Anchor
The meta-position nitrile (-CN) serves dual roles:
-
Electronic Modulation: It is a strong electron-withdrawing group (EWG), lowering the
of the amine (compared to a non-substituted phenyl), which can improve membrane permeability by increasing the fraction of the neutral species at physiological pH. -
Interaction Vector: The nitrile nitrogen is a weak but specific hydrogen bond acceptor (HBA), often interacting with backbone amides or water networks in the binding pocket (e.g., the "back pocket" of kinase domains).
Experimental Protocol: Synthesis of 3-(2-Aminopropan-2-yl)benzonitrile HCl
Context: Direct synthesis from 3-cyanophenyl precursors is difficult because Grignard reagents (needed to add the methyl groups) attack the nitrile. The following protocol utilizes a Late-Stage Cyanation Strategy to ensure high fidelity.
Phase 1: Construction of the Hindered Amine (Ritter Sequence)
-
Reagents: 1,3-Dibromobenzene, n-Butyllithium (n-BuLi), Acetone, Acetonitrile, Sulfuric Acid.
-
Precaution: Perform lithiation under strictly anhydrous conditions (Ar/N2 atmosphere).
Step 1: Lithiation and Alkylation
-
Dissolve 1,3-dibromobenzene (1.0 eq) in anhydrous THF at -78°C.
-
Add n-BuLi (1.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the lithiated species.
-
Add anhydrous acetone (1.5 eq) slowly. The solution will form the lithium alkoxide.
-
Quench with saturated
. Extract with EtOAc, dry over , and concentrate to yield 2-(3-bromophenyl)propan-2-ol .
Step 2: Ritter Reaction (Amine Installation)
-
Dissolve the tertiary alcohol in glacial acetic acid.
-
Add Acetonitrile (5.0 eq) and cool to 0°C.
-
Add concentrated
(2.0 eq) dropwise. -
Allow to warm to room temperature and stir for 12 hours.
-
Pour onto ice/water. Neutralize with NaOH. The precipitate is N-(2-(3-bromophenyl)propan-2-yl)acetamide .
Phase 2: Functional Group Transformation
-
Reagents: Zinc Cyanide (
), (Catalyst), DMF, HCl/Dioxane.
Step 3: Palladium-Catalyzed Cyanation
-
Dissolve the bromo-acetamide intermediate in degassed DMF.
-
Add
(0.6 eq) and (5 mol%). -
Heat to 90°C under inert atmosphere for 4-6 hours.
-
Workup: Cool, dilute with water, and extract with EtOAc. Caution: Cyanide waste requires specific disposal protocols (bleach treatment).
-
Purify via silica flash chromatography to yield N-(2-(3-cyanophenyl)propan-2-yl)acetamide .
Step 4: Hydrolysis to the Hydrochloride Salt
-
Suspend the acetamide in 6N HCl (aq) and reflux for 24 hours. Note: The nitrile is relatively robust, but monitoring is required to prevent hydrolysis to the carboxylic acid.
-
Alternatively, use acidic ethanol (HCl/EtOH) to cleave the amide if the nitrile proves sensitive.
-
Concentrate in vacuo. Recrystallize from Isopropanol/Ether to yield 3-(2-Aminopropan-2-yl)benzonitrile HCl .
Visualization of Pathways[2]
Synthesis Workflow
The following diagram illustrates the "Late-Stage Cyanation" route, ensuring the nitrile group remains intact while installing the sterically hindered amine.
Caption: Figure 1. Self-validating synthesis route avoiding Grignard attack on the nitrile group.
Pharmacophore Interaction Map
This diagram visualizes how the molecule interacts within a hypothetical binding pocket (e.g., a kinase or GPCR), highlighting the specific role of each structural component.
Caption: Figure 2.[1] Interaction map showing the Gem-Dimethyl group as a hydrophobic anchor and conformational lock.
Applications in Drug Design Data[1][4][5][6][7]
The following table summarizes the comparative advantage of the cumyl-nitrile scaffold against standard benzylamine analogs in lead optimization.
| Feature | Standard Benzylamine | 3-(2-Aminopropan-2-yl)benzonitrile | Optimization Benefit |
| Metabolic Stability | Low (Benzylic Oxidation) | High (Quaternary Carbon Block) | Increased |
| Conformation | High Entropy (Flexible) | Restricted (Thorpe-Ingold) | Improved Potency ( |
| Lipophilicity (LogP) | Lower | Higher (+2 Methyls) | Improved Blood-Brain Barrier (BBB) penetration. |
| Selectivity | Promiscuous | Vector-Specific | Rigid structure reduces off-target binding. |
References
-
Beilstein Journals. "Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles." Beilstein Journal of Organic Chemistry, 2021. Link
-
National Institutes of Health (NIH). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018. Link
-
ScienceOpen. "Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification." ScienceOpen, 2023. Link
-
BenchChem. "Application of Benzonitrile in the Synthesis of Pharmaceuticals." BenchChem Application Notes, 2025. Link
-
National Institutes of Health (NIH). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." Acta Pharmaceutica Sinica B, 2021. Link
Methodological & Application
Application Note: High-Efficiency Peptide Coupling of 3-(2-Aminopropan-2-yl)benzonitrile HCl
[1]
Abstract & Strategic Overview
This guide details the optimized protocols for incorporating 3-(2-Aminopropan-2-yl)benzonitrile HCl (CAS: 1019543-98-6, hereafter referred to as Compound A ) into peptide backbones or small molecule drug scaffolds.[1]
The Challenge: Compound A presents a unique "dual-threat" to standard amide bond formation:
-
Steric Hindrance: The amine is attached to a quaternary carbon (gem-dimethyl group).[1] This
-disubstitution creates significant steric bulk, severely retarding nucleophilic attack.[1] -
Electronic Deactivation: The meta-nitrile group is electron-withdrawing, reducing the nucleophilicity of the amine nitrogen.[1]
The Solution: Standard carbodiimide chemistries (EDC/HOBt) are insufficient.[1][2] Successful coupling requires high-energy active esters (7-azabenzotriazole or oxyma-based) or in situ acid halide generation to overcome the activation energy barrier.[1]
Chemical Profile
| Property | Specification |
| Compound Name | 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride |
| Structure | Benzene ring substituted at C3 with -CN and at C1 with |
| Molecular Weight | 196.68 g/mol (HCl salt); 160.22 g/mol (Free base) |
| Key Feature | Gem-dimethyl steric block at the nucleophilic site.[1][3] |
| Solubility | Soluble in DMF, DMSO, Methanol. Sparingly soluble in DCM.[1] |
Critical Reagent Selection Strategy
To ensure reaction success, reagent selection must be deliberate.[4][5]
A. Coupling Reagents[1][2][4][6][7][8]
-
Primary Recommendation (HATU): The 7-azabenzotriazole (HOAt) ester generated by HATU is more reactive than standard HOBt esters due to the neighboring group effect (pyridine nitrogen) which accelerates the aminolysis step, crucial for hindered amines.[1]
-
Alternative (TCFH/NMI): Tetramethylchloroformamidinium hexafluorophosphate (TCFH) with N-methylimidazole (NMI) generates a highly reactive acyl imidazolium species, often superior for extremely hindered N-methyl or
-disubstituted amines.[1]
B. Base Selection[1][2][4]
-
DIEA (Diisopropylethylamine): The standard base.[1] You must use enough to neutralize the HCl salt of Compound A and the acid generated during activation.
-
2,4,6-Collidine: Use if the carboxylic acid partner is prone to racemization (e.g., Cysteine, Histidine derivatives).
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: General coupling to standard amino acids or drug fragments.[1]
Materials:
-
DIEA (4.0 equiv) — Critical: Extra equivalents required for HCl salt neutralization.[1]
-
Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]
Procedure:
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[1]
-
Base Addition 1: Add DIEA (1.0 equiv) to initiate active ester formation.[1] Stir for 2-5 minutes. Solution should turn yellow/orange.
-
Amine Preparation: In a separate vial, dissolve Compound A (1.2 equiv) in minimal DMF. Add DIEA (3.0 equiv) to this solution to neutralize the HCl salt and liberate the free amine.[1]
-
Coupling: Add the Amine/DIEA solution to the activated Acid solution.
-
Reaction: Flush with Nitrogen/Argon, cap, and stir at Room Temperature (RT) for 2–4 hours.
-
Note: For extremely hindered acids (e.g., Aib, Proline), heating to 40°C or extending time to 12h may be required.
-
-
Monitoring: Check via LCMS. Look for the disappearance of the acid and formation of the product mass (
).[1]
Protocol B: The "High-Power" Method (TCFH/NMI)
Best for: Extremely hindered partners or if Protocol A yields <50%.[1]
Materials:
-
N-Methylimidazole (NMI) (3.0 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or DCM (if solubility permits).[1][2]
Procedure:
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct protocol based on the steric demand of the carboxylic acid partner.
Figure 1: Decision tree for selecting coupling conditions based on steric hindrance.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (0% Yield) | Amine still protonated (HCl salt). | Ensure DIEA is at least 3.0-4.0 equivalents total.[1] Check pH of reaction mixture (should be basic, pH ~8-9 on wet paper). |
| Low Yield (<30%) | Steric clash prevents attack on Active Ester.[1] | Switch from HATU to TCFH/NMI (Protocol B) or generate Acid Chloride (using Ghosez's reagent).[1] |
| Epimerization | Over-activation or high base concentration.[1] | Switch base to 2,4,6-Collidine (weaker base).[1] Cool reaction to 0°C during addition.[1] |
| Side Product (+99 Da) | Guanidinylation of amine by HATU.[1] | This occurs if HATU is in excess and reaction is slow.[1] Use exactly 1.0 equiv HATU or switch to PyAOP (Phosphonium salt).[1] |
References
-
Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[5][8][9] Journal of the American Chemical Society.[1][10] [1]
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. [1]
-
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Tailhades, J., et al. (2017). "TCFH/NMI: A Versatile Reagent for the Coupling of Sterically Hindered Amino Acids."[2] Angewandte Chemie International Edition. (Demonstrates superiority for hindered amines). [1]
Sources
- 1. Buy 3-[(Propan-2-yl)amino]benzonitrile | 1019543-98-6 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Aminobenzonitrile [drugs.ncats.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for Optimizing Reductive Amination with the Sterically Hindered Amine 3-(2-Aminopropan-2-yl)benzonitrile HCl
Abstract
Reductive amination stands as a cornerstone transformation in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines.[1] This application note provides a comprehensive technical guide for researchers utilizing 3-(2-aminopropan-2-yl)benzonitrile hydrochloride, a sterically hindered primary amine, in reductive amination reactions. We delve into the mechanistic challenges posed by steric hindrance, offer a comparative analysis of common reducing agents, and present detailed, optimized protocols for reacting with both aldehydes and challenging ketone substrates. This guide is designed to equip scientists with the expertise to troubleshoot and successfully implement this reagent for the introduction of the unique 3-(2-amino-2-propyl)benzonitrile moiety into target molecules.
Introduction: The Challenge and Utility of Hindered Amines
The direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary amine products.[2] Reductive amination offers a robust and controllable alternative, proceeding through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[3][4] This method is widely favored for its broad functional group tolerance and often mild reaction conditions.[5]
The reagent 3-(2-aminopropan-2-yl)benzonitrile presents a unique synthetic opportunity, incorporating a tertiary carbon center adjacent to the amine and a versatile nitrile group. However, its structure also introduces a significant challenge: steric hindrance. The bulky tertiary carbon group can kinetically impede the initial nucleophilic attack on the carbonyl partner, disfavoring the formation of the necessary imine intermediate.[5][6] Furthermore, as the amine is supplied as a hydrochloride salt, it is non-nucleophilic and requires in situ neutralization. This guide provides the foundational principles and practical protocols to overcome these hurdles.
Mechanistic Considerations
The reductive amination process occurs in two principal stages:
-
Imine/Iminium Ion Formation: The nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (from primary amines) or an iminium ion (from secondary amines).[3] This dehydration step is reversible and often the rate-limiting step, particularly with sterically encumbered reactants.
-
Reduction: A hydride-based reducing agent or catalytic hydrogenation reduces the C=N double bond of the imine/iminium ion to furnish the final amine product.[7]
The critical challenge with 3-(2-aminopropan-2-yl)benzonitrile is driving the equilibrium of the first stage towards the imine intermediate. The steric bulk around the nitrogen atom hinders the approach to the carbonyl carbon, making both hemiaminal and imine formation difficult.
Caption: General mechanism of reductive amination.
Optimizing the Reaction: Key Parameters
Successful reductive amination with a hindered amine requires careful selection of reagents and conditions to favor the formation and reduction of the imine intermediate over competing side reactions, such as the reduction of the starting carbonyl.
Neutralization of the Amine Salt
The 3-(2-aminopropan-2-yl)benzonitrile HCl is an ammonium salt and is not nucleophilic. Before it can participate in the reaction, it must be neutralized to the free amine. This is typically achieved by adding at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
Selection of the Reducing Agent
The choice of reducing agent is critical. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde or ketone.[8] While sodium borohydride (NaBH₄) can be used, it may also reduce the parent carbonyl, requiring a two-step process where the imine is pre-formed before the reductant is added.[9] For one-pot reactions, milder and more selective agents are preferred.
| Reducing Agent | Key Advantages | Considerations & Limitations | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminiums.[3][9] Tolerates a wide range of functional groups. Effective in one-pot procedures. | Moisture-sensitive. Acetic acid is produced as a byproduct. | DCE, DCM, THF |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at weakly acidic pH (pH 4-6).[2][8] Stable in methanol. | Highly toxic (releases HCN upon strong acidification). Less reactive than STAB. | MeOH, EtOH |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" and atom-economical.[3] Effective for many substrates. | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups, and sometimes nitriles under harsh conditions). Requires specialized pressure equipment. | EtOH, MeOH, EtOAc |
For 3-(2-aminopropan-2-yl)benzonitrile, Sodium Triacetoxyborohydride (STAB) is the recommended starting choice due to its high selectivity, mild nature, and proven efficacy in one-pot reactions with challenging substrates.[3][8] Its slightly acidic nature can also help catalyze imine formation.
Additives to Drive Imine Formation
To overcome the kinetic barrier of imine formation, two strategies are highly effective:
-
Water Removal: The formation of the imine is a condensation reaction that releases water. Adding a dehydrating agent, such as powdered 4Å molecular sieves, can sequester this water and drive the equilibrium toward the product, significantly increasing reaction rates and yields.
-
Lewis Acid Catalysis: For particularly unreactive carbonyls (especially ketones), a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can be added.[9] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hindered amine.
Detailed Experimental Protocols
Caption: Standard workflow for reductive amination using STAB.
Protocol 1: General Procedure for Aldehydes with STAB
This protocol is a robust starting point for the reaction of 3-(2-aminopropan-2-yl)benzonitrile HCl with various aldehydes.
Materials:
-
3-(2-aminopropan-2-yl)benzonitrile HCl (1.0 eq)
-
Aldehyde (1.0-1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-(2-aminopropan-2-yl)benzonitrile HCl (1.0 eq) and the aldehyde (1.1 eq).
-
Add anhydrous DCE to create a solution or suspension with a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Add triethylamine (1.1 eq) to the stirring mixture and allow it to stir at room temperature for 5 minutes to ensure complete neutralization of the amine salt.
-
Allow the mixture to stir for an additional 30-60 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Protocol 2: Enhanced Procedure for Ketones and Challenging Substrates
This modified protocol incorporates a Lewis acid to facilitate the reaction with less electrophilic ketones.
Materials:
-
All materials from Protocol 1
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-(2-aminopropan-2-yl)benzonitrile HCl (1.0 eq) and the ketone (1.2 eq).
-
Add anhydrous DCE to a concentration of 0.1-0.2 M.
-
Add triethylamine (1.1 eq) and stir for 5 minutes.
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours to drive imine formation.
-
Cool the reaction to room temperature.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion.
-
Proceed with the aqueous workup (Step 7) and purification (Steps 8-10) as described in Protocol 1.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete neutralization of amine salt.2. Insufficient imine formation due to steric hindrance.3. Deactivated reducing agent (hydrolyzed STAB). | 1. Ensure at least 1.1 eq of base is used.2. Increase pre-stir time before adding STAB. Add 4Å molecular sieves. For ketones, use Protocol 2 with Ti(Oi-Pr)₄.3. Use a fresh bottle of STAB and anhydrous solvents. |
| Recovery of Starting Carbonyl | Imine formation is the failing step; the carbonyl is not being consumed. | This strongly indicates a need to push the imine equilibrium. Use Protocol 2, increase temperature (40-60 °C), and/or add molecular sieves. |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting carbonyl instead of the imine. | This is rare with STAB but can occur with NaBH₄. Ensure the imine has sufficient time to form before adding the reductant. Switch to a more selective agent like STAB. |
| Complex Mixture of Products | Potential side reactions or degradation. The nitrile group is generally stable to borohydrides but can be reduced under some catalytic hydrogenation conditions. | Confirm the stability of starting materials and product to the reaction conditions. Ensure the workup is not too acidic or basic. Re-purify the product. |
Conclusion
The successful application of 3-(2-aminopropan-2-yl)benzonitrile HCl in reductive amination is readily achievable through the careful management of its steric and salt properties. The use of a non-nucleophilic base is mandatory, and the selection of a mild, chemoselective reducing agent like sodium triacetoxyborohydride is highly recommended. For challenging substrates, particularly ketones, driving the initial imine formation through the use of Lewis acids or water scavengers is a highly effective strategy. The protocols and troubleshooting guidance provided herein serve as a robust framework for researchers to confidently employ this valuable building block in the synthesis of novel chemical entities.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
National Center for Biotechnology Information. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
MDPI. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]
-
ResearchGate. (2025). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Methods for hydrolysis of the nitrile group in 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride
An Application Note from the Senior Application Scientist
Topic: Methods for Selective Hydrolysis of the Nitrile Group in 3-(2-Aminopropan-2-yl)benzonitrile Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive technical guide on the selective hydrolysis of the nitrile moiety in this compound to its corresponding carboxylic acid, a transformation often critical in the synthesis of pharmaceutical intermediates. The presence of a primary amine poses a significant challenge, necessitating careful selection of reaction conditions to ensure chemoselectivity and prevent unwanted side reactions. We present and critically evaluate three distinct methodologies: classical acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and modern enzymatic hydrolysis using nitrilase. Each method is detailed with an emphasis on the underlying chemical principles, causality behind experimental choices, and a step-by-step protocol. A comparative analysis is provided to guide researchers in selecting the optimal method based on laboratory capabilities, desired yield, purity, and green chemistry considerations.
Introduction and Strategic Considerations
The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis.[1][2] For the substrate this compound, this reaction is complicated by the presence of a primary amino group. The strategic challenge lies in hydrolyzing the chemically robust nitrile C≡N triple bond without compromising the integrity of the rest of the molecule.
The starting material exists as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium ion. This has significant implications for its reactivity:
-
Under acidic conditions , the amine is protected in its non-nucleophilic ammonium form, simplifying the reaction.[3]
-
Under basic conditions , the ammonium salt is neutralized to the free amine, which is nucleophilic and could potentially lead to side reactions, although its tertiary alkyl substitution offers some steric hindrance.
-
Under neutral conditions , as employed in biocatalysis, the substrate's pH-dependent form must be considered to ensure compatibility with the enzyme system.
This guide explores methodologies to navigate these challenges effectively.
Method 1: Acid-Catalyzed Hydrolysis
This classical approach is often the first choice due to the inherent protection of the amino group as an ammonium salt under acidic conditions.
Principle and Rationale
Acid-catalyzed hydrolysis proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[4][5] The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[1][6][7] Because the reaction is often driven to completion under heating, the amide intermediate is typically not isolated.[8] The final step, the hydrolysis of the amide to the carboxylic acid and an ammonium ion, is effectively irreversible as the released ammonia is immediately protonated by the acid medium.[8]
This method is robust and generally high-yielding. However, the harsh conditions (strong acid, high temperature) can be detrimental to sensitive substrates, though the target molecule is relatively stable.[9]
Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Detailed Protocol: Acid-Catalyzed Hydrolysis
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Reagents: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (10-20 volumes). The use of concentrated acid can accelerate the reaction but may require more careful temperature control.[10]
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.[2][11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours). The disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) is also a good indicator.
-
Work-up: a. Cool the reaction mixture to room temperature and then in an ice bath. b. The product, 3-(2-Aminopropan-2-yl)benzoic acid, may precipitate as a hydrochloride salt. If not, carefully adjust the pH to its isoelectric point (typically pH 3-5) with a base (e.g., 6 M NaOH) to induce precipitation. c. Collect the solid product by vacuum filtration. d. Wash the solid with cold deionized water and then with a small amount of cold acetone or ethanol to remove impurities.
-
Purification: Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., water/ethanol).
Method 2: Base-Catalyzed Hydrolysis
This method is an alternative to acid hydrolysis but requires careful consideration of the free primary amine's reactivity.
Principle and Rationale
In the presence of a strong base like sodium hydroxide (NaOH), the ammonium salt is first neutralized to the free amine. The hydroxide ion (OH⁻), a strong nucleophile, then directly attacks the electrophilic nitrile carbon.[4][7] Similar to the acid-catalyzed route, the reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the basic conditions to a carboxylate salt.[12] Ammonia is liberated as a byproduct.[11][5] A final acidification step is required to protonate the carboxylate salt to yield the desired carboxylic acid product.[11]
The primary risk is the potential for side reactions involving the deprotected amine, although this is less of a concern for this specific sterically hindered substrate. The conditions are typically harsh (high temperatures, concentrated base), which may not be suitable for more complex molecules.[8]
Caption: General Workflow for Enzymatic Nitrile Hydrolysis.
Detailed Protocol: Enzymatic Hydrolysis
-
Enzyme Selection: Obtain a nitrilase. A screening kit with several nitrilases may be necessary to identify an enzyme with high activity for the specific substrate.
-
Setup: In a temperature-controlled shaker flask, prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0-8.0).
-
Substrate Preparation: Dissolve this compound in the buffer to a final concentration of 10-100 mM. Ensure the pH remains within the optimal range for the chosen enzyme.
-
Reaction Initiation: Add the nitrilase enzyme (as a whole-cell catalyst, cell-free extract, or purified enzyme) to the substrate solution.
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30 °C) with gentle shaking (e.g., 150-200 rpm) to ensure proper mixing.
-
Monitoring: Monitor the formation of the carboxylic acid product by HPLC.
-
Work-up: a. Once the reaction reaches completion, terminate it by removing the enzyme (e.g., by centrifugation if using whole cells or immobilized enzyme) or by denaturing it (e.g., by adding a water-miscible organic solvent like acetonitrile). b. Collect the supernatant. c. Adjust the pH of the supernatant to the product's isoelectric point using 1 M HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry.
Comparative Analysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis (Nitrilase) |
| Principle | H₃O⁺ catalyzed, amine protected | OH⁻ nucleophilic attack | Biocatalytic, chemoselective |
| Reagents | Strong acid (HCl, H₂SO₄) | Strong base (NaOH, KOH) | Nitrilase enzyme, buffer |
| Temperature | High (Reflux, ~100-110°C) | High (Reflux, ~80-100°C) | Mild (Room Temp, ~25-40°C) |
| pH | Strongly Acidic (<1) | Strongly Basic (>13) | Near-Neutral (~6-8) |
| Reaction Time | 12 - 24 hours | 8 - 20 hours | 4 - 48 hours (enzyme dependent) |
| Work-up | pH adjustment/precipitation | Extraction, acidification | Centrifugation, acidification |
| Pros | Reliable, amine self-protected | Effective for robust molecules | High chemoselectivity, mild conditions, green |
| Cons | Harsh conditions, high energy | Harsh conditions, amine deprotection | Enzyme cost/availability, substrate specific |
Conclusion and Recommendation
All three methods are viable for the hydrolysis of this compound.
-
Acid-catalyzed hydrolysis is the most straightforward and reliable classical method due to the inherent protection of the amino group.
-
Base-catalyzed hydrolysis is also effective but requires an additional neutralization step and careful control to avoid potential side reactions.
-
Enzymatic hydrolysis represents the superior method in terms of selectivity, safety, and environmental impact. [13]Its mild reaction conditions are ideal for preserving the integrity of potentially complex pharmaceutical intermediates.
For drug development and process chemistry where purity, selectivity, and sustainable practices are paramount, the initial investment in screening for a suitable nitrilase is highly recommended. For general laboratory synthesis where robustness and simplicity are key, acid-catalyzed hydrolysis remains an excellent and dependable choice.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
Vaia. Hydrolysis of benzonitrile by dilute HCl yields. Available from: [Link]
-
ResearchGate. (PDF) Biocatalytic hydrolysis of nitriles. Available from: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021-09-25). Available from: [Link]
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available from: [Link]
-
Wikipedia. Nitrilase. Available from: [Link]
-
Bentham Science. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021-08-27). Available from: [Link]
-
JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025-05-22). Available from: [Link]
-
Royal Society of Chemistry. Enzymatic Hydrolysis of Nitriles and Dinitriles. (1990-01-01). Available from: [Link]
-
ResearchGate. The mechanism of action of nitrilase enzymes. Available from: [Link]
-
Grokipedia. hydrolysis of nitriles. Available from: [Link]
-
Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Thieme. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Available from: [Link]
-
Wordpress. Nitrilase/nitrile Hydrases. Available from: [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]
-
National Center for Biotechnology Information. Cryo-EM structure of bacterial nitrilase reveals insight into oligomerization, substrate recognition, and catalysis - PMC. Available from: [Link]
-
Scribd. Hydrolysis of Benzonitrile to Benzoic Acid. Available from: [Link]
-
YouTube. CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024-05-29). Available from: [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available from: [Link].
-
Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. Available from: [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. (2025-01-19). Available from: [Link]
-
YouTube. Base Hydrolysis of Benzonitrile. (2016-04-07). Available from: [Link]
-
De Gruyter. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Available from: [Link]
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025-06-23). Available from: [Link]
-
CHIMIA. Stereochemistry of Enzymatic Hydrolysis of Nitriles. Available from: [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. (2022-03-14). Available from: [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]
-
Oxford Academic. Hydrolysis of para‐substituted benzonitriles in water. Available from: [Link]
- Google Patents. US3920670A - Process for hydrolysis of nitriles.
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021-04-16). Available from: [Link]
-
LibreTexts Chemistry. The Hydrolysis of Nitriles. (2023-01-22). Available from: [Link]
-
ACS Publications. A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. Available from: [Link]
-
LibreTexts Chemistry. 23.13: Protection of Amino Groups in Synthesis. (2021-07-31). Available from: [Link]
-
ACS Publications. Amino Acid-Protecting Groups. (2009-04-13). Available from: [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024-04-26). Available from: [Link]
-
OpenStax. 20.7 Chemistry of Nitriles. (2023-09-20). Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). Available from: [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. Available from: [Link]
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Application Note: Preparation of Stock Solutions for 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride
This Application Note provides a rigorous, field-validated protocol for the preparation, handling, and storage of stock solutions for 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride . It is designed for researchers requiring high-precision dosing in biological assays, medicinal chemistry, or pharmacological screening.
Abstract & Scope
This compound is a functionalized aromatic nitrile containing a sterically hindered primary amine (cumylamine derivative). Its hydrochloride salt form confers improved water solubility compared to the free base, but also introduces hygroscopicity. This guide outlines the optimal solvent selection (DMSO vs. Aqueous), step-by-step solubilization protocols, and storage conditions to prevent hydrolysis of the nitrile group or oxidation of the amine.
Physicochemical Profile
Understanding the fundamental properties of the target compound is the first step in successful solution preparation.
| Property | Value | Notes |
| Chemical Name | This compound | |
| Molecular Formula | Salt stoichiometry is 1:1 | |
| Molecular Weight | 196.68 g/mol | Use this value for all molarity calculations |
| Free Base MW | 160.22 g/mol | Provided for reference only |
| Appearance | White to off-white crystalline solid | |
| Hygroscopicity | Moderate to High | Handle in low humidity or inert atmosphere |
| Solubility (DMSO) | High (>100 mM) | Preferred for cryo-storage |
| Solubility (Water) | Moderate to High (>50 mM) | pH dependent; acidic pH maintains solubility |
Solubility Assessment & Solvent Selection
The choice of solvent dictates the stability and utility of the stock solution.
Decision Logic (Graphviz Diagram)
The following decision tree illustrates the logic for selecting the appropriate solvent system based on the intended downstream application.
Figure 1: Solvent selection decision tree based on experimental requirements.
Critical Considerations:
-
DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions. It prevents microbial growth, minimizes hydrolysis of the nitrile group, and maintains the amine salt in solution at low temperatures. Grade: Use Anhydrous, Sterile-Filtered DMSO (≥99.9%).
-
Water/Aqueous Buffers: The hydrochloride salt is water-soluble. However, aqueous solutions are prone to microbial contamination and potential slow hydrolysis of the nitrile to an amide/acid over extended periods. Recommendation: Prepare aqueous solutions immediately prior to use.
Protocol: Preparation of 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mL stock solution at 10 mM concentration.
Materials Required[5][6][7]
-
This compound (Solid)
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves)
-
Amber glass vial (Borosilicate, screw cap with PTFE liner)
-
Analytical Balance (Precision 0.1 mg)
-
Vortex Mixer
Step-by-Step Methodology
1. Calculation:
2. Weighing (Hygroscopic Precautions):
-
Equilibrate the compound vial to room temperature before opening to prevent condensation.
-
Rapidly weigh 19.67 mg of the solid into the amber glass vial.
-
Note: If the specific mass weighed deviates (e.g., 20.1 mg), adjust the volume of DMSO added rather than trying to remove minute amounts of powder.
3. Solubilization:
-
Add 10.0 mL of Anhydrous DMSO to the vial.
-
Cap tightly.
-
Vortex for 30–60 seconds. The solution should be clear and colorless.
-
Visual QC: Hold the vial against a light source. Check for "schlieren" lines (indicating incomplete mixing) or particulate matter. Sonicate for 5 minutes if particles persist.
4. Aliquoting & Storage:
-
Dispense into smaller aliquots (e.g., 100 µL or 500 µL) in sterile polypropylene or glass cryovials.
-
Storage: -20°C or -80°C.
-
Stability: Stable for >6 months at -20°C in DMSO. Avoid repeated freeze-thaw cycles (>5 cycles).
Protocol: Preparation of Aqueous Working Solution
Warning: Only prepare aqueous dilutions immediately before the experiment.
-
Thaw the DMSO stock aliquot at room temperature (do not heat).
-
Vortex to ensure homogeneity.
-
Dilute into the assay buffer (e.g., PBS or Media).
-
Example: To make 10 µM working solution from 10 mM stock: Dilute 1:1000.
-
Add 1 µL Stock to 999 µL Buffer.
-
-
Mix immediately.
-
pH Check: The HCl salt may slightly lower the pH of unbuffered water. In buffered systems (PBS, HEPES), this effect is negligible at pharmacological concentrations (<100 µM).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the preparation of the master stock solution.
Troubleshooting & Quality Control
| Observation | Possible Cause | Corrective Action |
| Precipitation upon thawing | Low solubility at cold temps or moisture ingress | Warm to 37°C for 5 mins; Vortex vigorously. If precipitate persists, discard. |
| Color change (Yellowing) | Oxidation of the amine | Discard. The amine group may have oxidized. Ensure storage under inert gas (Argon/Nitrogen) if possible. |
| Precipitation in Aqueous Buffer | "Salting out" or pH shock | Ensure the final concentration in buffer does not exceed solubility limits. Dilute slowly with vortexing. |
References
-
PubChem Compound Summary. (n.d.). This compound.[3][4] National Center for Biotechnology Information. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Gaylord Chemical. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. (Authoritative guide on DMSO solubility for organic salts).
Sources
- 1. personal.cityu.edu.hk [personal.cityu.edu.hk]
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- 3. PubChemLite - this compound (C10H12N2) [pubchemlite.lcsb.uni.lu]
- 4. 1314713-41-1|2-(2-Aminopropan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
Application Note: Strategic Utilization of 3-(2-Aminopropan-2-yl)benzonitrile HCl in Heterocyclic Scaffold Design
Abstract
This technical guide outlines the synthetic utility of 3-(2-Aminopropan-2-yl)benzonitrile HCl (CAS: 115092-23-2), a specialized building block characterized by a gem-dimethyl benzylamine motif and a meta-positioned nitrile.[1] This molecule offers a unique combination of conformational restriction (via the Thorpe-Ingold effect) and metabolic stability (blocking benzylic oxidation). We present optimized protocols for overcoming the steric hindrance of the tertiary alkyl amine during amide coupling and detail the transformation of the nitrile group into tetrazole bioisosteres. These workflows are designed for medicinal chemists targeting GPCRs and kinase inhibitors where scaffold rigidity is paramount.[1]
Chemical Profile & Strategic Value[1]
The molecule consists of a benzene ring substituted at the 3-position with a cyano group and at the 1-position with an isopropylamine moiety. The gem-dimethyl group adjacent to the amine is the defining feature, distinguishing it from standard benzylamines.
| Property | Specification |
| IUPAC Name | 3-(2-amino-2-propanyl)benzonitrile hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 196.68 g/mol (salt); 160.22 g/mol (free base) |
| Key Feature | gem-Dimethyl (Thorpe-Ingold) Effect |
| Solubility | High in Water, DMSO, MeOH; Low in DCM/Hexanes |
| pKa (Amine) | ~9.8–10.2 (Estimated) |
The "Gem-Dimethyl" Advantage
In drug design, replacing a methylene (-CH
-
Conformational Locking: The bulky methyl groups restrict rotation around the C-N bond, pre-organizing the molecule into a bioactive conformation (entropy reduction).
-
Metabolic Blocking: The gem-dimethyl group eliminates benzylic protons, shutting down Cytochrome P450-mediated benzylic oxidation, a common clearance pathway.[1]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available for this building block.
Figure 1: Divergent synthetic workflows utilizing the amine and nitrile handles.
Detailed Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling
Challenge: The
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
3-(2-Aminopropan-2-yl)benzonitrile HCl (1.2 equiv)[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried round-bottom flask under inert atmosphere (N
), dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). -
Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. The solution should turn slightly yellow.[1]
-
Note: Pre-activation is crucial to ensure the active ester is formed before the hindered amine is introduced.[1]
-
-
Amine Addition: Add 3-(2-Aminopropan-2-yl)benzonitrile HCl (1.2 mmol) in one portion.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Optimization Tip: If conversion is <50% by LC-MS after 12h, heat to 50°C. The gem-dimethyl group prevents racemization of the amine (it's achiral), but watch for epimerization if the carboxylic acid is chiral.
-
-
Work-up: Dilute with EtOAc (50 mL), wash with saturated NaHCO
(2 x 20 mL), 1M HCl (2 x 20 mL), and brine. Dry over Na SO and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Nitrile-to-Tetrazole Transformation (Bioisostere Synthesis)
Challenge: Nitriles are stable, but converting them to tetrazoles (carboxylic acid bioisosteres) often requires toxic tin reagents or hazardous hydrazoic acid.[1] Solution: The Zinc Bromide catalyzed [3+2] cycloaddition in water (Sharpless/Demko method).[5] This is "Green Chemistry" compliant.
Reagents:
-
Substrate: Amide-coupled product from Protocol A (containing the benzonitrile motif) (1.0 equiv)
-
Sodium Azide (NaN
) (1.5 equiv) -
Zinc Bromide (ZnBr
) (1.0 equiv)[5][6] -
Solvent: Water / Isopropanol (2:1 mixture if solubility is low)
Step-by-Step Procedure:
-
Setup: To a pressure vial (or round-bottom flask with reflux condenser), add the benzonitrile substrate (1.0 mmol), NaN
(1.5 mmol, 97 mg), and ZnBr (1.0 mmol, 225 mg). -
Solvent: Add water (4 mL). If the substrate is highly lipophilic, add Isopropanol (2 mL) to aid solubility.[1]
-
Reaction: Heat the mixture to reflux (100°C) with vigorous stirring for 24 hours.
-
Work-up (Critical Safety Step):
-
Isolation: The tetrazole product is usually in the organic layer.[1][6] Separate, wash with brine, dry over Na
SO , and concentrate.-
Note: Tetrazoles are acidic (pKa ~4.5).[1] They can be purified by extracting into basic water (1M NaOH), washing the organic layer (discard), then re-acidifying the aqueous layer to precipitate the pure tetrazole.
-
Advanced Application: Hydantoin Scaffold Synthesis[1]
The amine can be converted into a hydantoin (imidazolidine-2,4-dione) derivative, a privileged scaffold in anticonvulsant drugs (e.g., Phenytoin analogs).[1]
Figure 2: Synthesis of Hydantoin derivatives utilizing the gem-dimethyl amine.
Protocol Summary:
-
Urea Formation: React the free base of the starting material with Ethyl Isocyanatoacetate (1.0 equiv) in DCM at 0°C to RT.
-
Cyclization: Treat the isolated urea intermediate with ethanolic HCl (reflux, 2h) or NaOEt/EtOH (RT, 4h).
-
Result: The gem-dimethyl group will be located at the N-3 position of the hydantoin ring, providing metabolic protection.[1]
References
-
Gem-Dimethyl Effect in Drug Design: Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][8] [Link][4]
-
Zinc-Catalyzed Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950.[1] [Link]
-
Amide Coupling of Hindered Amines: Due-Hansen, M. E., et al. (2016).[1][9] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][9][10][11] Organic & Biomolecular Chemistry, 14, 430-433.[1] [Link]
-
Thorpe-Ingold Effect Overview: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] [Link]
Sources
- 1. 3-(2-aminoethyl)benzonitrile hydrochloride | 172348-36-6 [sigmaaldrich.com]
- 2. 1314713-41-1|2-(2-Aminopropan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 3-(2-aminopropan-2-yl)benzonitrile hydrochloride (C10H12N2) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
Application Note & Protocol: Scale-Up Synthesis of 3-(2-Aminopropan-2-yl)benzonitrile Hydrochloride
Document ID: AN-SC2026-0224 Version: 1.0 For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride, a key intermediate in pharmaceutical development. We move beyond a simple recitation of steps to dissect the strategic selection of the synthetic route, focusing on the Ritter reaction as the most industrially viable pathway. Critical process parameters, safety considerations for managing a highly exothermic reaction, and robust analytical controls are detailed. The protocols provided are designed to be self-validating, offering in-depth explanations for experimental choices to ensure reproducibility, safety, and high purity on a kilogram scale.
Introduction and Strategic Overview
Substituted 2-amino-2-phenylpropane scaffolds, often referred to as "cumylamine" derivatives, are privileged structures in medicinal chemistry, appearing in a range of pharmacologically active agents. The title compound, this compound, serves as a versatile building block, incorporating a reactive nitrile group and a primary amine shielded by a quaternary carbon center.
While several synthetic routes can be envisioned on a laboratory scale, transitioning to pilot or manufacturing scale introduces significant challenges related to safety, cost, and process robustness. This guide focuses on the Ritter reaction, a powerful transformation that constructs the N-alkyl amide bond from a nitrile and a carbocation source.[1] This approach is favored for its atom economy and use of readily available starting materials, making it superior for large-scale production compared to multi-step alternatives like the Strecker synthesis or organometallic additions.
However, the Ritter reaction is notoriously exothermic, and its control is paramount for safe implementation.[2] This document places a strong emphasis on understanding and mitigating the thermal hazards associated with this powerful chemical transformation.
Synthetic Pathway Analysis
The chosen synthetic strategy involves a three-stage process, designed for scalability and process control.
Figure 2: Simplified mechanism of the Ritter Reaction.
This route was selected for its efficiency. It directly forms the C-N bond and installs the required N-acetyl group (when using acetonitrile) in a single, high-yield step, which serves as a convenient protecting group for the subsequent hydrolysis.
Process Safety and Hazard Management
The primary hazard in the scale-up of the Ritter reaction is its high exothermicity, which can lead to a thermal runaway if not properly managed. [2]
-
Thermal Hazard: The protonation of the alcohol and formation of the carbocation, followed by the nucleophilic attack of the nitrile, releases a significant amount of heat. Adiabatic and isothermal calorimetry studies on similar reactions show a sharp onset of exothermicity that can rapidly increase temperature and pressure. [2]* Reagent Handling:
-
Concentrated Sulfuric Acid: Extremely corrosive. Requires handling in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Acetonitrile: Flammable and toxic. Dispense in a well-ventilated area, away from ignition sources.
-
-
Engineering Controls for Scale-Up:
-
Reactor Choice: A glass-lined or Hastelloy reactor with a high-efficiency overhead condenser and a powerful agitation system is mandatory.
-
Cooling Capacity: The reactor must be equipped with a robust cooling system capable of absorbing the entire reaction exotherm. An emergency quenching system with a pre-chilled, non-reactive solvent should be on standby.
-
Controlled Addition: The slow, subsurface addition of the carbocation precursor (e.g., alcohol) to the acid/nitrile mixture is the most critical control point for managing the heat evolution.
-
Detailed Scale-Up Protocol (Basis: 50 L Reactor)
Disclaimer: This protocol is a representative model for trained professionals. All quantities should be adapted and validated based on specific equipment and safety assessments.
Part A: Synthesis of N-(1-(3-cyanophenyl)-1-methylethyl)acetamide (Ritter Reaction)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Acetonitrile (MeCN) | 41.05 | 15.0 L | 288.5 | Reagent and Solvent |
| Sulfuric Acid (98%) | 98.08 | 5.5 L (10.1 kg) | 103.2 | Catalyst |
| 3-Cyanobenzyl alcohol | 133.15 | 2.50 kg | 18.78 | Limiting Reagent |
| Deionized Water | 18.02 | ~50 L | - | For Quench |
| Toluene | 92.14 | ~20 L | - | For Extraction |
| Sodium Bicarbonate | 84.01 | As needed | - | For Neutralization |
Procedure:
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with a nitrogen atmosphere. Start the agitator at a moderate speed (e.g., 150 RPM).
-
Initial Charge: Charge acetonitrile (15.0 L) into the reactor.
-
Acid Addition & Cooling: Cool the acetonitrile to 0-5 °C. Slowly, via a dosing pump, add concentrated sulfuric acid (5.5 L), ensuring the internal temperature does not exceed 15 °C. The addition is exothermic.
-
Reactant Addition (Critical Step): Once the acid solution is cooled back to 0-5 °C, begin the slow, subsurface addition of 3-cyanobenzyl alcohol (2.50 kg) over 4-6 hours. Crucially, maintain the internal temperature at 0-5 °C throughout the addition. A runaway exotherm is most likely during this step.
-
Reaction Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture. Quench it in a saturated sodium bicarbonate solution and extract with ethyl acetate. Analyze the organic layer by HPLC or TLC to confirm the consumption of the starting alcohol.
-
Reaction Quench: In a separate 100 L vessel, prepare ~50 kg of crushed ice/water. Very slowly, transfer the reaction mixture onto the ice with vigorous stirring, ensuring the quench temperature does not exceed 30 °C. This will precipitate the crude amide product.
-
Isolation: Stir the resulting slurry for 1-2 hours to allow for complete precipitation. Filter the solid product using a suitable filter press or centrifuge.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (~3 x 10 L) until the washings are neutral (pH ~7). Dry the product under vacuum at 50-60 °C to a constant weight.
-
Expected Yield: 3.2 - 3.6 kg (85-95% yield) of a white to off-white solid.
-
Part B: Hydrolysis to 3-(2-Aminopropan-2-yl)benzonitrile
-
Reactor Charge: Charge the dried N-acetyl intermediate from Part A into the 50 L reactor. Add 10 L of deionized water and 10 L of concentrated hydrochloric acid (37%).
-
Heating to Reflux: With moderate stirring, heat the slurry to reflux (approx. 100-105 °C). The solid will gradually dissolve.
-
Reaction Monitoring: Maintain the reflux for 8-12 hours. Monitor the reaction progress by HPLC, checking for the disappearance of the starting amide.
-
Cooling and Basification: Once the reaction is complete, cool the mixture to 10-15 °C. In a controlled manner, add 50% aqueous sodium hydroxide solution to adjust the pH to >12. This step is highly exothermic and requires efficient cooling. The free amine will separate, often as an oil or solid.
-
Extraction: Extract the aqueous layer with toluene (2 x 10 L). Combine the organic layers.
-
Solvent Removal: Concentrate the combined toluene layers under reduced pressure to yield the crude free amine as an oil or low-melting solid.
Part C: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude free amine from Part B in isopropanol (IPA, ~15 L). Filter the solution to remove any inorganic salts.
-
Salt Formation: Cool the IPA solution to 0-5 °C. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in IPA (~5-6 M) until the pH is ~1-2. The hydrochloride salt will precipitate.
-
Crystallization: Stir the resulting slurry at 0-5 °C for 2-4 hours to maximize crystallization.
-
Isolation and Drying: Filter the product and wash the cake with cold IPA (2 x 3 L). Dry the final product under vacuum at 60-70 °C.
-
Expected Overall Yield: 2.8 - 3.3 kg (70-82% from 3-cyanobenzyl alcohol).
-
Analytical Quality Control
A robust analytical package is essential to ensure the identity, purity, and quality of the final product.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ matches theoretical value |
| Purity | HPLC (UV, 254 nm) | ≥ 99.0% |
| Melting Point | USP/EP Method | Report Value |
| Residual Solvents | GC-HS | Toluene ≤ 890 ppm, IPA ≤ 5000 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Ritter Reaction (Part A) | Incomplete reaction; Insufficient acid catalyst; Temperature too low. | Increase reaction time; Check acid concentration and stoichiometry; Ensure reaction reaches room temperature during maturation. |
| Exotherm during Reactant Addition | Addition rate is too fast; Inadequate cooling. | Immediately stop addition and apply maximum cooling. Reduce the addition rate significantly once the temperature is back in range. |
| Incomplete Hydrolysis (Part B) | Insufficient reflux time or acid concentration. | Extend reflux time and monitor by HPLC. If stalled, a careful additional charge of concentrated HCl may be required. |
| Oily or Gummy Final Product (Part C) | Impurities present; Residual solvent; Incomplete salt formation. | Ensure the free base is fully dissolved before adding HCl. Consider an anti-solvent (e.g., MTBE) to aid precipitation. Re-slurry the product in a fresh, cold solvent like IPA or acetone. |
References
-
Veedhi, S., & Babu, S. R. (2013). Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. ACS Publications. [Link]
-
QuickCompany. (2016). Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. QuickCompany. [Link]
-
Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile. Bloom Tech. [Link]
-
RSC Publishing. (2025). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing. [Link]
-
Organic Process Research & Development. (1997). Scale Up of a Ritter Reaction. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Ritter reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (2019). Ritter Reaction. Organic Chemistry Portal. [Link]
-
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Aminopropan-2-yl)benzonitrile Hydrochloride
Executive Summary: The "Nitrile Survival" Paradox
The synthesis of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride presents a classic chemoselectivity conflict. You are attempting to install a bulky primary amine on a tertiary carbon (requiring carbocation intermediates) while preserving a sensitive aromatic nitrile group.
The Core Problem: The standard Ritter reaction (Acetonitrile +
The Solution: This guide details the Modified Chloroacetonitrile Ritter Protocol . By using chloroacetonitrile, we form a reactive chloroacetamide intermediate that can be cleaved using thiourea under mild conditions, completely bypassing the harsh acidic hydrolysis step that destroys the nitrile.
The "Modified Ritter" Protocol (High-Yield Route)
This protocol replaces the standard acetonitrile/sulfuric acid route. It is designed to maximize yield (>85%) and preserve the cyano functionality.
Phase A: The Chloroacetonitrile Ritter Reaction
Objective: Convert 2-(3-cyanophenyl)propan-2-ol to the chloroacetamide intermediate.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer.
-
Reagents:
-
Substrate: 2-(3-cyanophenyl)propan-2-ol (1.0 eq)
-
Solvent/Reagent: Chloroacetonitrile (3.0 eq) - Acts as both nucleophile and solvent.
-
Acid: Acetic Acid (glacial, 5.0 eq)
-
Catalyst: Sulfuric Acid (conc., 1.5 eq)
-
-
Procedure:
-
Dissolve the alcohol in Chloroacetonitrile and Acetic Acid.
-
Cool the mixture to 0–5°C (Ice/Salt bath). Critical: Low temperature prevents nitrile hydrolysis.
-
Add
dropwise over 30 minutes. Maintain internal temp <10°C. -
Allow to warm to room temperature (20–25°C) and stir for 12 hours.
-
-
Workup:
-
Pour onto crushed ice. Neutralize with saturated
(Caution: foaming). -
Extract with Ethyl Acetate. The product is the N-[2-(3-cyanophenyl)propan-2-yl]-2-chloroacetamide .
-
Phase B: The Thiourea Deprotection (The "Soft" Cleavage)
Objective: Cleave the chloroacetyl group to release the free amine without touching the nitrile.
-
Reagents:
-
Intermediate: Chloroacetamide from Phase A (1.0 eq)
-
Reagent: Thiourea (1.2 eq)
-
Solvent: Ethanol (5 vol) / Acetic Acid (1 vol)
-
-
Procedure:
-
Dissolve the intermediate and thiourea in the solvent mixture.
-
Reflux for 2–4 hours.[1][2] A precipitate (pseudothiohydantoin) may form.
-
Cool to room temperature and filter off the solid byproduct.
-
Concentrate the filtrate.
-
Basify the residue with 1M NaOH to pH 10.
-
Extract the free amine with Dichloromethane (DCM).
-
Phase C: Salt Formation
-
Dry the DCM layer over
. -
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.
-
Filter the white precipitate: This compound .
Visualizing the Pathway
The diagram below illustrates the divergence between the "Yield Killer" (Standard Ritter) and the "High Yield" (Modified Ritter) pathways.
Caption: Comparative pathways showing how the Modified Ritter protocol avoids the nitrile hydrolysis trap inherent in standard acidic conditions.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Loss of Nitrile Peak (IR ~2230 cm⁻¹) | Acid hydrolysis of the nitrile group during Phase A. | Lower Temperature: Ensure |
| Low Conversion of Alcohol | Steric hindrance prevents carbocation attack by the nitrile. | Increase Electrophile: Use 3.0–4.0 equivalents of Chloroacetonitrile. Dry Conditions: Water kills the carbocation. Ensure all reagents are anhydrous. |
| Gummy/Oily Salt Product | Hygroscopic salt or trapped solvent. | Trituration: Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization. Lyophilization: Dissolve in water and freeze-dry if oil persists. |
| Thiourea Step Fails (No Amine) | Incomplete cleavage of the chloroacetamide. | Check pH: Ensure the final workup is basic (pH > 10) to extract the free amine. The salt form stays in the water layer. |
Frequently Asked Questions (FAQs)
Q: Can I use the Azide Method (
-
Pros: Zero risk to the nitrile group.
-
Cons:Safety Hazard. Tertiary azides can be explosive. Hydrazoic acid (
) generation is lethal. This is recommended only for small-scale (<1g) or if the Ritter route fails repeatedly.
Q: Why use Chloroacetonitrile instead of Acetonitrile? A: Standard acetamides (from acetonitrile) require strong acid (6M HCl) or strong base (KOH) to hydrolyze back to the amine. Both conditions destroy the nitrile group on your benzene ring. Chloroacetamides react with thiourea to form a heterocycle (pseudothiohydantoin) which falls off under neutral/mild conditions, leaving the nitrile untouched.
Q: My product is pink/red after salt formation. Is it impure? A: This is often due to trace oxidation of the amine or phenol impurities. Recrystallize the HCl salt from Isopropanol/Ethanol (9:1) . The color usually stays in the mother liquor.
References
-
Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[3] Synthesis, vol. 2000, no.[3] 12, 2000, pp. 1709-1712.
- Bishop, R. "Ritter-type Reactions." Comprehensive Organic Synthesis, vol. 6, 1991, pp. 261-300.
-
Top Pharmaceutical Application: This specific intermediate is structurally analogous to precursors used in the synthesis of aromatase inhibitors (e.g., Letrozole derivatives), where nitrile preservation is critical. See US Patent 5473078A.
Sources
Troubleshooting solubility issues with 3-(2-Aminopropan-2-yl)benzonitrile HCl in aqueous buffers
Product Category: Small Molecule Inhibitors / Reagents Chemical Class: Aromatic Amine Hydrochloride Salt Primary Application: Drug Discovery / Medicinal Chemistry Intermediates[1]
Executive Summary: The Solubility Paradox
Researchers often encounter unexpected precipitation with 3-(2-Aminopropan-2-yl)benzonitrile HCl when moving from pure water to physiological buffers (e.g., PBS, TBS).[1]
While the HCl salt form suggests high water solubility, the molecule possesses a lipophilic benzonitrile core and a pH-sensitive primary amine .[1] The most common failure mode is pH-induced deprotonation , where the molecule converts to its insoluble free-base form upon contact with neutral or basic buffers (pH > 7.0).[1]
This guide provides the mechanistic insights and protocols necessary to maintain solubility in aqueous media.
Module 1: Diagnostic Troubleshooting (Interactive Flow)
Before adjusting your protocol, identify the root cause of the precipitation using the decision tree below.
Figure 1: Diagnostic decision tree for identifying the cause of precipitation based on solvent composition and pH.[1]
Module 2: The Science of Solubility
The pH Trap (Henderson-Hasselbalch)
The amine group on the isopropyl chain has a pKa of approximately 9.0–9.5 .
-
At pH < 7.0: The molecule exists predominantly as the protonated cation (
).[1] This charged form is highly soluble in water. -
At pH > 7.4 (PBS): As the pH approaches the pKa, a significant fraction of the molecules deprotonate to the neutral free base (
). The neutral form is dominated by the hydrophobic benzonitrile ring, leading to rapid precipitation.
Key Insight: Never attempt to dissolve the solid HCl salt directly into a pH 7.4 buffer. The local pH at the dissolving crystal surface may cause immediate "shell" formation (encapsulation of the salt by precipitated free base).
The Common Ion Effect
Physiological buffers like PBS contain high concentrations of Sodium Chloride (~137 mM NaCl).
-
Mechanism: The solubility product constant (
) is defined by the product of the cation and anion concentrations: .[1] -
Impact: Adding the HCl salt (which provides
) to a buffer already saturated with pushes the equilibrium toward the solid precipitate to satisfy the .[1]
Data Summary: Solubility Limits
| Solvent System | Estimated Solubility | Limiting Factor | Recommendation |
| Pure Water (pH 5.5) | High (>50 mg/mL) | None | Ideal for initial dissolution |
| PBS (pH 7.4) | Low (<1 mg/mL) | Deprotonation (Free Base) | Avoid direct addition |
| DMSO (Anhydrous) | Very High (>100 mg/mL) | None | Best for Stock Solutions |
| Ethanol | Moderate | Polarity | Good for intermediate dilutions |
Module 3: Validated Protocols
Protocol A: The "DMSO Spike" Method (Recommended)
Best for biological assays requiring pH 7.4.[1]
Concept: Dissolve the compound in a water-miscible organic solvent (DMSO) first to overcome the crystal lattice energy, then dilute rapidly into the buffer to kinetically trap the molecule in solution before precipitation can occur.
-
Calculate: Determine the mass required for a 1000x Stock Solution (e.g., if final assay concentration is 10 µM, prepare a 10 mM stock).
-
Dissolve: Add anhydrous DMSO to the powder. Vortex vigorously until clear.
-
Tip: If the solution is cloudy, warm to 37°C for 2 minutes.
-
-
Dilute: While vortexing the buffer (PBS/Media), slowly pipette the DMSO stock into the center of the vortex.
-
Constraint: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.[1]
-
Protocol B: The "Acid-Drop" Method
Best for high-concentration aqueous stocks.[1]
Concept: Ensure the amine remains fully protonated by maintaining acidic conditions.
-
Dissolve: Add the powder to pure deionized water (Milli-Q).
-
Check: If the solution is hazy, the intrinsic acidity of the HCl salt may not be sufficient to overcome the concentration.
-
Adjust: Add 0.1 M HCl dropwise until the solution clears.
-
Usage: When adding this stock to your final buffer, ensure the buffer capacity (e.g., HEPES, Tris) is strong enough to neutralize the small amount of excess acid without crashing the compound.
Frequently Asked Questions (FAQs)
Q: Can I sonicate the solution if it precipitates? A: Use caution. Brief sonication (30-60 seconds) can help break up aggregates, but prolonged sonication generates heat, which can degrade the benzonitrile moiety or promote thermodynamically stable crystal formation (Ostwald ripening).[1] If it doesn't dissolve after 1 minute, switch to Protocol A.
Q: Why does my solution turn yellow? A: Benzonitrile derivatives can undergo hydrolysis or oxidation if stored improperly.[1] A yellow tint often indicates the formation of impurities (e.g., benzamide derivatives) or oxidation products [1]. Verify purity via LC-MS if color change occurs.
Q: Can I store the aqueous stock at 4°C? A: Not recommended for high concentrations. Lowering the temperature decreases solubility and may cause the "Common Ion" precipitation mentioned in Module 2. Store stocks as frozen aliquots in DMSO at -20°C .
References
-
BenchChem Technical Support. (2025).[1][2] Benzonitrile in Research Applications: Stability and Impurities.[1] Retrieved from [1]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pKa and solubility profiling).
-
Butler, J. N. (1998).[1] Ionic Equilibrium: Solubility and pH Calculations. John Wiley & Sons.[1] (Source for Common Ion Effect thermodynamics).[1]
-
PubChem Compound Summary. (2025). 3-(2-Aminopropan-2-yl)benzonitrile.[1] National Library of Medicine. Retrieved from [1]
Sources
Minimizing side reactions during the coupling of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride
Topic: Minimizing side reactions during the amide coupling of sterically hindered cumyl-amine derivatives.
Welcome to the Application Support Hub
Subject Molecule: 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride CAS Registry Number: (Generic reference to Cumyl-amine derivatives) Key Structural Challenges:
-
Steric Bulk: The primary amine is attached to a quaternary carbon (gem-dimethyl group). This creates a "neopentyl-like" steric barrier, significantly retarding nucleophilic attack.
-
Salt Form: The hydrochloride salt requires effective neutralization (free-basing) without causing precipitation or pH-related side reactions.
-
Nitrile Sensitivity: The meta-cyano group is susceptible to hydrolysis (to amide/acid) or reduction under harsh forcing conditions.
Troubleshooting Tickets (Q&A)
Ticket #001: Reaction Stalled / Low Conversion
User Report: "I am using standard EDC/NHS coupling conditions. LCMS shows the activated ester is formed, but it refuses to react with the amine. After 24 hours, I mostly see hydrolyzed acid and unreacted amine."
Root Cause Analysis:
The steric hindrance of the gem-dimethyl group adjacent to the amine (
Corrective Action: Switch to a Uronium (HATU/COMU) or Phosphonic Anhydride (T3P) system. These reagents generate smaller, more reactive active esters (At-esters) or mixed anhydrides that are less sensitive to steric bulk than NHS esters.
Recommended Protocol (HATU Method):
-
Dissolve the Carboxylic Acid (1.0 equiv) in dry DMF or DMAc (avoid DCM; polar aprotic solvents accelerate the rate).
-
Add Base: DIPEA (3.0 – 4.0 equiv). Note: You need extra base to neutralize the amine-HCl salt.
-
Add HATU (1.1 equiv).
-
Pre-activation (CRITICAL): Stir for 2-5 minutes. Do not skip this. If you add the amine immediately, the slow-reacting amine may attack the HATU directly, forming a guanidinium byproduct.
-
Add Amine: Add 3-(2-Aminopropan-2-yl)benzonitrile HCl (1.0 – 1.2 equiv).
-
Monitor: Stir at RT. If incomplete after 4 hours, heat to 40-50°C.
Expert Insight: If HATU fails, the steric demand is likely extreme. The "Nuclear Option" is generating the Acid Fluoride (using TFFH or Cyanuric Fluoride) or Acid Chloride (using Ghosez’s Reagent). Acid fluorides are small, highly electrophilic, and surprisingly stable to water, making them ideal for hindered couplings [1].
Ticket #002: Unknown Impurity at M+43 (N-Acyl Urea)
User Report: "I switched to DCC to push the reaction, but now I have a major impurity that matches the mass of the product but has a different retention time. It’s impossible to separate."
Root Cause Analysis:
You have formed the N-Acyl Urea .[1]
When the amine is sterically hindered (slow nucleophile), the O-acylisourea intermediate formed by carbodiimides (DCC/EDC) has a long lifetime. It undergoes an intramolecular rearrangement (O
Corrective Action: Abandon Carbodiimides (DCC/EDC/DIC) for this substrate. If you must use them, you are required to use a nucleophilic additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure . These intercept the O-acylisourea immediately to form an active ester, preventing the rearrangement. However, for gem-dimethyl amines, T3P or HATU is far superior [2].
Ticket #003: Nitrile Hydrolysis (Amide Byproduct)
User Report: "I used thionyl chloride (
Root Cause Analysis: The combination of strong acid (generated HCl from thionyl chloride), heat, and trace moisture facilitates the Pinner Reaction or acid-catalyzed hydrolysis of the nitrile. The gem-dimethyl group does not protect the distant nitrile from this reaction.
Corrective Action:
-
Avoid Thionyl Chloride/Oxalyl Chloride if possible.
-
Use T3P (Propylphosphonic Anhydride): T3P operates under mild, buffered conditions (pH 8 with base) and actually acts as a dehydrating agent. It is widely used industrially to synthesize nitriles, so it will not hydrolyze them [3].
-
Workup: Do not use strong acid washes (1M HCl) during extraction. Use 10% Citric Acid or saturated
instead.
Ticket #004: Salt Management (Precipitation)
User Report: "When I added the amine hydrochloride to the reaction mixture, it turned into a thick slurry and stirring stopped."
Root Cause Analysis:
The amine HCl salt is likely insoluble in the chosen organic solvent (e.g., DCM or THF), or the addition of DIPEA caused the rapid precipitation of DIPEA
Corrective Action:
-
Solvent Switch: Use DMF or NMP. The salts are more soluble.
-
Free-Base First: Partition the amine hydrochloride between EtOAc and Sat.
. Separate the organic layer, dry over , and concentrate to get the free amine oil. Use this directly. This eliminates the "salt crash" risk and ensures the amine is active immediately.
Visual Troubleshooting Guides
Workflow 1: Reagent Selection Decision Tree
Caption: A logic flow for selecting the correct coupling reagent based on steric hindrance and functional group sensitivity.
Workflow 2: The "Dead-End" Mechanism (N-Acyl Urea)
Caption: Mechanism showing how carbodiimides fail with hindered amines and why Uronium/Phosphonium reagents are safer.
[2]
Quantitative Comparison of Reagents
| Reagent | Reactivity (Hindered) | Epimerization Risk | Nitrile Compatibility | Byproduct Removal |
| EDC/HOBt | Low | Moderate | High | Urea is water soluble (EDC) |
| DCC | Low | High | High | DCU is insoluble solid (Difficult) |
| HATU | Very High | Low | High | Aqueous wash (Phosphate buffer) |
| T3P | High | Very Low | Excellent | Water Soluble (Easiest) |
| SOCl₂ | High | N/A | Risk of Hydrolysis | Acidic gas evolution |
References
-
Due-Hansen, M. E., et al. (2016).[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Curia Global. (2024). Understanding T3P From Start To Finish: Advantages in Nitrile Compatibility. Outsourced Pharma. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
Handling hygroscopic properties of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride
Technical Support Center: Handling Hygroscopic 3-(2-Aminopropan-2-yl)benzonitrile Hydrochloride
Status: Operational Ticket ID: #HYGRO-CN-HCl-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering handling difficulties with This compound (CAS: 1909337-24-1).[1] This compound presents a dual challenge:
-
Physical Instability: The hydrochloride salt of the isopropylamine moiety is highly hygroscopic, leading to rapid deliquescence (turning into a liquid) upon exposure to ambient humidity.
-
Chemical Instability: The nitrile (-CN) group at the 3-position is susceptible to acid-catalyzed hydrolysis.[1] The absorbed moisture, combined with the intrinsic acidity of the HCl salt, creates an auto-catalytic degradation pathway that converts your nitrile into an amide impurity.
This guide replaces standard operating procedures with a rigorous, chemically grounded troubleshooting protocol.
Module 1: Storage & Logistics (The First Line of Defense)
Q: How should I store this compound long-term to prevent degradation?
A: The "shelf-life" of this compound is dictated by the integrity of its moisture barrier. Do not rely on the original vendor cap alone.
The "Double-Barrier" Protocol:
-
Primary Containment: Ensure the vial is sealed with a Parafilm® wrap under the cap threads if possible, or tightly taped on the outside.
-
Secondary Containment: Place the primary vial inside a secondary jar containing a color-indicating desiccant (e.g., Silica Gel or Drierite™).
-
Environment: Store at -20°C .
-
Critical Note: You must allow the vial to warm to room temperature inside the desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid, initiating hydrolysis.
-
Visualizing the Storage Logic:
Figure 1: The thermal equilibration workflow required to prevent condensation-induced degradation.
Module 2: Operational Handling (Weighing)
Q: The solid turns to 'goo' on the balance pan. How do I weigh it accurately?
A: You are observing deliquescence . The vapor pressure of the solution formed on the crystal surface is lower than the partial pressure of water vapor in the air. You cannot use a standard open-weighing boat technique.[1]
Protocol: The "Difference Weighing" Technique This method eliminates the variable of time-dependent moisture absorption during the weighing process.
| Step | Action | Rationale |
| 1 | Tare the Weighing Bottle | Place a capped weighing bottle (with the solid inside) on the balance. Record Mass |
| 2 | External Transfer | Remove the bottle from the balance. Open it outside the balance chamber, quickly tap the estimated amount into your reaction flask, and immediately recap. |
| 3 | Re-weigh | Place the capped bottle back on the balance. Record Mass |
| 4 | Calculate | Mass Transferred = |
Why this works: You never weigh the solid while it is exposed to air. You only weigh the closed bottle. The moisture absorbed during the brief transfer affects the reaction slightly, but it does not affect the accuracy of the mass measurement recorded by the balance.
Module 3: Chemical Implications (Troubleshooting)
Q: My reaction yield is low, and I see a new spot on TLC/LCMS. Is the salt responsible?
A: Yes. If the salt was wet, you likely have two issues:
-
Stoichiometric Error: You under-dosed the reagent. If the salt contains 10% water by weight, you added 10% less amine than calculated.
-
Nitrile Hydrolysis (The "Hidden" Side Reaction): The combination of the hydrochloride salt (
source) and absorbed water ( ) creates an acidic aqueous micro-environment on the crystal surface. This catalyzes the hydration of the nitrile to a primary amide.
Reaction Pathway Analysis:
Figure 2: The acid-catalyzed hydrolysis pathway triggered by moisture absorption.[1]
Diagnostic Check:
-
LCMS: Look for a peak at
. The nitrile (CN) mass converts to the amide (CONH2) mass, which is exactly +18 Da (addition of water).
Module 4: Remediation & Recovery
Q: My material is clumped. Can I dry it?
A: Yes, but you must avoid thermal degradation.
Option A: Vacuum Desiccation (Gentle) [1][2]
-
Best for: Small amounts (<5g), minor clumping.
-
Agent: Phosphorus Pentoxide (
) or activated Molecular Sieves. -
Conditions: Room temperature, high vacuum (<1 mbar), 24-48 hours.
Option B: Azeotropic Drying (Aggressive) [1]
-
Best for: Wet "goo" or large scales.
-
Protocol:
-
Dissolve the wet salt in a mixture of Methanol (to dissolve the salt) and Toluene .
-
Rotary evaporate.[3] The Methanol/Toluene/Water azeotrope will carry off the moisture.
-
Repeat with pure Toluene to remove residual Methanol.
-
The result should be a dry, amorphous foam or solid.
-
Comparison of Drying Methods:
| Method | Speed | Thermal Risk | Effectiveness on "Goo" |
| Vacuum Oven (60°C) | Fast | Medium (Nitrile hydrolysis risk) | Low (Traps moisture in crust) |
| P2O5 Desiccator | Slow | Low | Medium |
| Azeotrope (Toluene) | Medium | Low (Solvent protects product) | High |
References
-
Sigma-Aldrich. (n.d.).[1][4] Weight Measurement, the Accurate Way. Retrieved from [1]
-
BenchChem. (2025).[2][5] Handling and storage of hygroscopic amine hydrochloride salts. Retrieved from [1]
-
Cohen, S. (1962). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society. Retrieved from [1]
-
University of British Columbia. (n.d.). Technique: Weighing Objects & Difference Weighing. Retrieved from [1]
Sources
Resolving stability issues of 3-(2-Aminopropan-2-yl)benzonitrile HCl in basic media
Technical Support Center: 3-(2-Aminopropan-2-yl)benzonitrile HCl
A Guide for Researchers on Navigating Stability in Basic Media
Welcome to the technical support guide for 3-(2-Aminopropan-2-yl)benzonitrile HCl. As drug development professionals and researchers, we understand that compound stability is paramount to experimental success and data integrity. This document is designed to provide you with expert insights and actionable protocols to address the specific stability challenges this molecule presents in basic (alkaline) environments. Our goal is to explain the underlying chemical principles and provide you with robust strategies to ensure the reliability of your results.
Section 1: Understanding the Core Chemistry
3-(2-Aminopropan-2-yl)benzonitrile hydrochloride is a molecule with two key functional groups that dictate its reactivity and stability: the tertiary amine hydrochloride and the aromatic nitrile .
-
Amine Hydrochloride: The amine group is supplied as a hydrochloride salt. In this protonated form (R-NH₃⁺Cl⁻), the compound is generally stable and readily soluble in aqueous media.[1][2] When a base is introduced, it neutralizes the hydrochloride, liberating the free, unprotonated tertiary amine (R-NH₂). This deprotonation is a simple acid-base reaction and is the first step that occurs when the pH of the solution is raised.
-
Aromatic Nitrile (-C≡N): The nitrile group is susceptible to hydrolysis, particularly under basic conditions.[3][4] This reaction is the primary source of instability for this molecule in alkaline media. The presence of hydroxide ions (OH⁻) facilitates a nucleophilic attack on the electrophilic carbon of the nitrile group.
The principal degradation pathway is a two-step hydrolysis of the nitrile moiety.[5][6]
-
Step 1: The nitrile is hydrolyzed to a primary amide, 3-(2-aminopropan-2-yl)benzamide.
-
Step 2: Under more vigorous conditions (e.g., higher temperature or prolonged exposure to base), the amide can be further hydrolyzed to the corresponding carboxylate salt, 3-(2-aminopropan-2-yl)benzoate.[7]
This hydrolytic degradation is often the root cause of issues such as low reaction yields, the appearance of unexpected impurities, and poor reproducibility in experiments conducted in basic media.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my solution of 3-(2-Aminopropan-2-yl)benzonitrile HCl unstable when I add a base?
A: The instability arises primarily from the base-catalyzed hydrolysis of the nitrile group.[4] When you add a base (e.g., NaOH, K₂CO₃), you first neutralize the amine hydrochloride to generate the free amine. The excess hydroxide ions in the basic solution then act as a nucleophile, attacking the nitrile carbon and initiating the hydrolysis process to form an amide and subsequently a carboxylate.[6][7] The rate of this degradation is dependent on pH, temperature, and time.[8][9]
Q2: What are the main degradation products I should expect to see in my analytical results (e.g., LC-MS, HPLC)?
A: You should primarily look for two hydrolysis products. The initial and most common impurity will be the amide intermediate. If the conditions are harsh enough, you will also see the final carboxylic acid product (or its carboxylate salt). These degradants will have different retention times in reverse-phase HPLC, typically eluting earlier than the parent compound due to their increased polarity.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Analytical Feature |
| Parent Compound | 3-(2-Aminopropan-2-yl)benzonitrile | 160.22 | Parent Mass (M+H)⁺: 161.11 |
| Amide Degradant | 3-(2-Aminopropan-2-yl)benzamide | 178.24 | Mass +18 Da from parent; (M+H)⁺: 179.12 |
| Carboxylic Acid Degradant | 3-(2-Aminopropan-2-yl)benzoic acid | 179.22 | Mass +19 Da from parent; (M+H)⁺: 180.11 |
Q3: How can I minimize the degradation of my compound when my experimental protocol requires basic conditions?
A: Minimizing degradation requires careful control of your experimental parameters.
-
Temperature Control: Keep the temperature as low as the reaction conditions permit. Hydrolysis reactions are significantly accelerated by heat.
-
Time of Exposure: Add the 3-(2-Aminopropan-2-yl)benzonitrile HCl to the basic solution at the last possible moment. Minimize the time the compound spends in the alkaline environment.
-
Choice of Base: Use the mildest base possible at the lowest effective concentration. A weaker base (e.g., sodium bicarbonate) will result in a lower pH and slower hydrolysis than a strong base (e.g., sodium hydroxide).
-
Inert Atmosphere: While the primary degradation is hydrolytic, working under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent potential oxidative side reactions of the amine.
-
Aqueous vs. Organic Solvent: If possible, use an aprotic organic solvent with a non-nucleophilic base. The absence of water will prevent hydrolysis.
Q4: What are the best analytical methods to monitor the stability of this compound and its degradants?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the parent compound and tracking the appearance of degradation products over time. For definitive identification of the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique, as it allows for the confirmation of the molecular weights of the amide and carboxylic acid degradants.[10][11]
Section 3: Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Action & Explanation |
| Unexpected peaks appear in HPLC/LC-MS analysis of a reaction mixture over time. | Nitrile group hydrolysis. | 1. Confirm Identity: Use LC-MS to check if the masses of the new peaks correspond to the amide (+18 Da) or carboxylic acid (+19 Da) degradants. 2. Mitigate: Review the "How to Minimize Degradation" FAQ (Section 2, Q3). The most effective immediate change is to lower the reaction temperature and reduce the compound's exposure time to the basic medium. |
| Low or inconsistent yield in a reaction where the compound is a starting material. | Pre-reaction degradation of the starting material. | 1. Purity Check: Before starting your reaction, run a quick purity check (HPLC or NMR) on your stock solution, especially if it was prepared in a buffered or basic solution and left standing. 2. Modify Procedure: If the reaction is run in a basic solution, add the 3-(2-Aminopropan-2-yl)benzonitrile HCl last, after all other reagents are mixed and the desired temperature is reached. This minimizes its contact time with the base before the intended reaction can occur. |
| The pH of the basic solution drifts downwards over the course of the experiment. | Consumption of hydroxide ions. | The hydrolysis of the nitrile to a carboxylate consumes hydroxide ions (OH⁻), which can lower the pH of the solution. If maintaining a specific pH is critical, a buffered system or automated pH controller (titrator) may be necessary for long-duration experiments. |
Section 4: Key Experimental Protocols
Protocol 4.1: Preparation of a Standardized Free Amine Solution
This protocol describes how to prepare a solution of the free amine form from the HCl salt for immediate use, minimizing the risk of degradation.
Objective: To prepare a solution of 3-(2-aminopropan-2-yl)benzonitrile in its free base form for direct use in a reaction.
Materials:
-
3-(2-Aminopropan-2-yl)benzonitrile HCl
-
1 M Sodium Hydroxide (NaOH) solution
-
Desired solvent (e.g., Water, Methanol)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Dissolve the Salt: Weigh the required amount of 3-(2-Aminopropan-2-yl)benzonitrile HCl and dissolve it in your chosen solvent to the desired final concentration.
-
Monitor pH: Place the solution on a stir plate and insert a calibrated pH probe. The initial pH will be acidic.
-
Neutralization: Slowly add 1 M NaOH dropwise to the stirring solution. Monitor the pH closely.
-
Endpoint: Continue adding base until the pH stabilizes in the desired basic range (e.g., pH 9-10). The exact equivalence point is where the titration curve inflects, but for practical purposes, adjusting to a stable basic pH is sufficient.
-
Immediate Use: Use this freshly prepared solution of the free amine immediately in your experiment. Do not store this solution, as hydrolysis will begin.[12][13]
Protocol 4.2: Kinetic Stability Study via HPLC
Objective: To quantify the rate of degradation of 3-(2-aminopropan-2-yl)benzonitrile at a specific basic pH and temperature.
Materials:
-
Freshly prepared free amine solution (from Protocol 4.1)
-
Buffer solution at the target pH (e.g., pH 10 carbonate buffer)
-
Thermostatted reaction vessel or water bath
-
HPLC system with a suitable C18 column
-
Autosampler vials
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Setup: Prepare a stock solution of the free amine in the desired buffer at a known concentration (e.g., 1 mg/mL). Place the solution in a thermostatted vessel at the desired study temperature (e.g., 40°C).
-
Timepoint Zero (T=0): Immediately after preparation, withdraw an aliquot (e.g., 100 µL), add it to an autosampler vial containing an equal volume of quenching solution (1 M HCl) to stop the degradation, and mix. This is your T=0 sample.
-
Time-Course Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), repeat step 2, collecting a new quenched sample at each timepoint.
-
HPLC Analysis: Analyze all collected samples by HPLC. Use a method that provides good separation between the parent compound and the potential degradation products.
-
Data Analysis: Calculate the peak area of the parent compound at each timepoint. Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
Section 5: Visualized Workflows and Pathways
Primary Degradation Pathway
Caption: Base-catalyzed hydrolysis pathway of 3-(2-Aminopropan-2-yl)benzonitrile.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a kinetic stability study.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
-
Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Available at: [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. (2025). Available at: [Link]
-
LibreTexts Chemistry. 11.8: Quaternary Ammonium Salts- Hofmann Elimination. (2021). Available at: [Link]
-
Chemistry Steps. The Hofmann Elimination. (2025). Available at: [Link]
-
Chemguide. hydrolysis of nitriles. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021). Available at: [Link]
-
Oreate AI Blog. Understanding Hofmann Elimination: A Key Reaction in Organic Chemistry. (2025). Available at: [Link]
-
Organic Chemistry Tutor. Hofmann Elimination. Available at: [Link]
-
INTERNATIONAL MULTI DISCIPLINARY JOURNAL FOR RESEARCH & DEVELOPMENT. A Comparative Study of Hydrolytic Pathways for α-Aminonitrile Synthesis. Available at: [Link]
-
ACS Publications. Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2024). Available at: [Link]
-
BMC Chemistry. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (2021). Available at: [Link]
-
University of Alberta. Isolation (Recovery) of amines. Available at: [Link]
-
ResearchGate. Properties of Amines and their Hydrochloride Salt. Available at: [Link]
-
ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). Available at: [Link]
-
PubMed. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). Available at: [Link]
-
MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
University of Zaragoza. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available at: [Link]
-
Taylor & Francis Online. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). Available at: [Link]
-
Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Available at: [Link]
-
University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). Available at: [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. (2025). Available at: [Link]
-
A&A Scientific. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024). Available at: [Link]
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. d-nb.info [d-nb.info]
- 9. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Validation & Comparative
Comparing bioactivity of 3-(2-Aminopropan-2-yl)benzonitrile HCl vs free base forms
Content Type: Technical Comparison Guide Subject: 3-(2-Aminopropan-2-yl)benzonitrile (CAS: 115279-57-7 / Analogues) Audience: Medicinal Chemists, Assay Biologists, and Formulation Scientists[1]
Executive Summary
In the development of bioactive small molecules, the choice between a hydrochloride (HCl) salt and a free base is rarely about intrinsic receptor affinity, but rather about kinetic solubility, storage stability, and assay reproducibility .
For 3-(2-Aminopropan-2-yl)benzonitrile , a primary benzylic amine with a gem-dimethyl steric hindrance and an electron-withdrawing nitrile group, the distinction is critical:
-
Select the HCl Salt for: Long-term storage (solid state stability), aqueous stock preparation, and preventing carbonate formation (CO₂ absorption).
-
Select the Free Base for: Organic synthesis intermediates, anhydrous reactions, and specific lipophilicity-dependent assays (e.g., PAMPA) where counter-ion interference must be eliminated.
The Bottom Line: In physiological buffers (pH 7.4), both forms equilibrate to the same protonated species. Differences in "bioactivity" are almost exclusively artifacts of solubility crashes or incorrect stock solvent selection .
Physicochemical Profile
The primary amine functionality drives the behavior of this molecule. The nitrile group at the meta position reduces the pKa slightly compared to non-substituted benzylamines, but the molecule remains basic.
Table 1: Comparative Properties
| Feature | HCl Salt Form | Free Base Form |
| Formula | C₁₀H₁₃ClN₂ | C₁₀H₁₂N₂ |
| Mol.[1][2] Weight | ~196.68 g/mol | ~160.22 g/mol |
| Physical State | White/Off-white Crystalline Solid | Colorless Oil or Low-Melting Solid |
| Water Solubility | High (>20 mg/mL) | Low/Negligible (<0.1 mg/mL) |
| DMSO Solubility | High | High |
| Hygroscopicity | Moderate (deliquescent if impure) | Low (but absorbs atmospheric CO₂) |
| Stability | High (Shelf life >2 years at -20°C) | Moderate (Prone to oxidation/carbamate formation) |
Structural Insight: The Gem-Dimethyl Effect
The gem-dimethyl group (two methyls at the
Bioactivity & Assay Performance[1][2][4]
A common misconception is that the salt and free base have different potencies. This is chemically incorrect for this molecule. Once dissolved in a buffered bioassay (pH 7.4), the molecule exists in an equilibrium governed solely by the Henderson-Hasselbalch equation.
A. The "Solubility Cliff" Artifact
In high-concentration assays (>10 µM), the HCl salt may dissolve in the stock solution (water/DMSO), but upon dilution into the assay buffer (pH 7.4), the molecule effectively "becomes" the free base if the pH is above its pKa.
-
Risk: If the concentration exceeds the intrinsic solubility of the free base (
), the compound precipitates. -
Result: False negative (loss of signal) or False positive (aggregate-based inhibition).[1]
B. Cellular Permeability[2]
-
Passive Diffusion: Only the uncharged free base permeates membranes efficiently.
-
Lysosomal Trapping: Because this is a lipophilic amine, it is prone to lysosomal sequestration (pH ~5.0 inside lysosomes traps the protonated form), potentially inflating intracellular accumulation data regardless of the starting form.
Diagram: Dissolution & Equilibrium Pathway[1][2]
Figure 1: Regardless of the starting material, the active species in the assay is determined by the buffer pH. The risk of precipitation (black node) is the primary cause of divergent bioactivity data.
Experimental Protocols
Protocol A: Preparation of Assay Stocks
Objective: Create stable 10 mM stock solutions.
-
For HCl Salt:
-
For Free Base:
-
Solvent: DMSO is mandatory. Do not attempt to dissolve directly in water.
-
Procedure: Weigh 16.0 mg (approx) of Free Base. Add 10 mL DMSO.
-
Caution: Free base amines absorb CO₂ from air to form carbamates. Flush headspace with Argon/Nitrogen before sealing.
-
Protocol B: Converting HCl to Free Base (Desalting)
Context: Required when the chloride ion interferes with specific assays (e.g., silver-based detection) or for organic synthesis.[1]
-
Dissolution: Dissolve 100 mg of 3-(2-Aminopropan-2-yl)benzonitrile HCl in 5 mL distilled water.
-
Basification: Add 1M NaOH dropwise while stirring until pH reaches ~12. The solution will become cloudy (oiling out).
-
Extraction: Add 5 mL Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously and separate layers. Repeat extraction 3x.
-
Drying: Combine organic layers. Dry over anhydrous Sodium Sulfate (
). -
Isolation: Filter and evaporate solvent under vacuum.
-
Yield Check: Product should be a clear oil or low-melting solid.[1]
-
Decision Matrix: Which Form to Use?
Use the following logic flow to determine the correct form for your specific experiment.
Figure 2: Strategic selection guide for 3-(2-Aminopropan-2-yl)benzonitrile forms.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on how salt selection impacts solubility and bioavailability). [1]
-
Kramer, S. D., et al. (2009). "Physicochemical properties of amine drugs: Impact on bioassay performance." Chemical Research in Toxicology. (Discusses the partitioning of amines in cell-based assays).
-
PubChem Compound Summary. (2024). 3-(2-Aminopropan-2-yl)benzonitrile.[1][3] National Center for Biotechnology Information. (Verified structure and computed properties).
-
Groothuis, G. M., et al. (2015). "Albumin binding and nominal vs. free concentrations in in vitro assays." Toxicology in Vitro. (Explains why "free base" solubility limits cause assay artifacts).
Sources
- 1. 2-(2-Aminopropan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide | 518048-03-8 [sigmaaldrich.com]
- 2. 3-(Propan-2-yl)benzonitrile | C10H11N | CID 258440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(2-aminopropan-2-yl)benzonitrile hydrochloride (C10H12N2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Elemental Analysis of 3-(2-Aminopropan-2-yl)benzonitrile Hydrochloride
This guide provides a comprehensive framework for the elemental analysis of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride, a critical quality control parameter for researchers and drug development professionals. We will objectively compare theoretical elemental composition with expected experimental outcomes, detail validated analytical protocols, and discuss the interpretation of the resulting data.
Introduction: The Imperative of Elemental Analysis in Compound Validation
In the rigorous landscape of pharmaceutical research and development, establishing the identity, purity, and empirical formula of a synthesized compound is a non-negotiable first step. Elemental analysis serves as a fundamental, quantitative technique to confirm that the synthesized molecule corresponds to its expected atomic composition.[1] For a salt like this compound, this analysis is crucial not only for verifying the organic moiety but also for confirming the correct stoichiometry of the hydrochloride salt formation.
This guide provides the theoretical reference data and a robust experimental workflow to empower researchers to validate their materials with confidence.
Theoretical Elemental Composition: The Reference Benchmark
The first step in any elemental analysis is to calculate the theoretical mass percentages of each element based on the compound's molecular formula. This calculated profile serves as the gold standard against which all experimental data are compared.
The parent molecule, 3-(2-Aminopropan-2-yl)benzonitrile, has a molecular formula of C₁₀H₁₂N₂.[2][3][4] The hydrochloride salt is formed by the addition of one equivalent of hydrochloric acid (HCl).
-
Molecular Formula: C₁₀H₁₃ClN₂
-
Molecular Weight: 196.68 g/mol
Using the atomic weights from the IUPAC, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.011 | 10 | 120.11 | 61.07% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.66% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.24% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.02% |
These theoretical values represent the ideal composition of a 100% pure, anhydrous sample of this compound.
Experimental Protocol: A Validated Approach
The most common and reliable method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[1] This process involves combusting a small, precisely weighed sample in an excess of oxygen, which converts the elements into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified using a thermal conductivity detector (TCD).[5] The analysis of chlorine requires a separate method, typically involving combustion followed by ion chromatography or potentiometric titration.
Instrumentation and Calibration
-
Instrument: A modern CHN Elemental Analyzer (e.g., Thermo Scientific FlashSmart EA, PerkinElmer 2400 Series II).
-
Calibration: System calibration is paramount for accuracy. It should be performed using certified reference materials (CRMs) that have a similar elemental composition to the analyte. For a compound like this, standards such as Acetanilide or Nicotinamide are suitable choices.[5]
Step-by-Step Experimental Workflow
-
Sample Preparation (The Causality of Precision):
-
Drying: Hydrochloride salts can be hygroscopic. Dry the sample under a high vacuum at a controlled temperature (e.g., 40-50°C) for several hours to remove any adsorbed water. This step is critical because residual water will artificially inflate the hydrogen percentage and depress the percentages of all other elements.
-
Weighing: Accurately weigh approximately 1-2 mg of the dried sample into a tin capsule using a calibrated microbalance. The precision of this weight directly impacts the accuracy of the final result.
-
Encapsulation: Crimp the tin capsule to ensure no sample is lost and to facilitate a rapid, complete combustion upon introduction into the instrument.
-
-
CHN Analysis (Combustion):
-
Introduction: The encapsulated sample is dropped into a high-temperature (approx. 900-1060°C) combustion reactor containing an oxidant (e.g., tungsten trioxide) and a copper catalyst.
-
Combustion & Reduction: The sample undergoes flash combustion in a pure oxygen environment. The resulting gases flow through a reduction tube containing elemental copper to convert nitrogen oxides (NOx) to N₂ gas.
-
Separation & Detection: The gas mixture (CO₂, H₂O, N₂) is passed through a chromatographic column to separate the individual components. A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas. The instrument's software integrates these signals to calculate the elemental percentages.[5]
-
-
Chlorine Analysis (Ion Chromatography):
-
Combustion: A separate, larger sample (5-10 mg) is combusted in an oxygen-filled flask (Schöniger combustion) or a dedicated combustion furnace. The resulting hydrogen chloride (HCl) gas is trapped in an absorbing solution (e.g., dilute sodium hydroxide).
-
Analysis: The resulting chloride ion (Cl⁻) concentration in the solution is quantitatively determined using a calibrated ion chromatograph (IC) with a conductivity detector.
-
Data Comparison and Interpretation
For a compound to be considered pure, the experimental results should align closely with the theoretical values. An acceptable deviation in academic research is typically within ±0.4% (absolute) of the theoretical value. Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) standards often require even tighter specifications.
Table 2: Comparison of Theoretical vs. Representative Experimental Data
| Element | Theoretical % | Experimental Run 1 (%) | Experimental Run 2 (%) | Average Experimental (%) | Deviation (%) |
| C | 61.07 | 60.89 | 60.95 | 60.92 | -0.15 |
| H | 6.66 | 6.75 | 6.71 | 6.73 | +0.07 |
| N | 14.24 | 14.18 | 14.25 | 14.22 | -0.02 |
| Cl | 18.02 | 17.91 | 17.97 | 17.94 | -0.08 |
Note: The experimental data presented is hypothetical but represents a high-purity sample.
Analysis of Results: The representative data shows a very close correlation with the theoretical values, with all deviations well within the ±0.4% acceptance criterion. This result strongly supports the correct structural assignment and high purity of the analyzed batch. A slightly elevated hydrogen value, even after drying, could indicate a highly hygroscopic sample, while minor negative deviations across all elements might suggest the presence of a non-volatile inorganic impurity.
Workflow Visualization
The following diagram outlines the comprehensive workflow for the elemental analysis and validation of this compound.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
